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  • Product: 1-Methyl-3-nitro-1H-pyrazole-4-carbonyl chloride
  • CAS: 39205-89-5

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Synthesizing Novel Pharmacophores using 1-Methyl-3-nitro-1H-pyrazole-4-carbonyl chloride and 2,3,6-Trifluoroaniline

Executive Summary & Chemical Taxonomy In advanced drug development, precision in chemical nomenclature is as critical as the synthesis itself. While the initial query groups "1-Methyl-3-nitro-1H-pyrazole-4-carbonyl chlor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Taxonomy

In advanced drug development, precision in chemical nomenclature is as critical as the synthesis itself. While the initial query groups "1-Methyl-3-nitro-1H-pyrazole-4-carbonyl chloride" with "CAS 67815-56-9", chemical registry databases strictly separate these entities. 1-Methyl-3-nitro-1H-pyrazole-4-carbonyl chloride is assigned CAS 39205-89-5 [1], whereas CAS 67815-56-9 specifically designates 2,3,6-Trifluoroaniline [2].

Rather than treating this as a mere discrepancy, this whitepaper leverages both compounds to demonstrate a high-value synthetic workflow. By coupling the highly reactive pyrazole acid chloride (CAS 39205-89-5) with the electron-deficient fluorinated aniline (CAS 67815-56-9), chemists can generate heavily functionalized pyrazole-carboxamides. These specific structural motifs are highly prized in modern pharmacology, particularly for formulating antibacterial agents[3] and SIRT6 small-molecule allosteric activators[4].

Chemical Profiling & Structural Logic

Understanding the intrinsic electronic properties of these two building blocks dictates the experimental approach.

  • The Electrophile (CAS 39205-89-5): The nitro group at the C3 position of the pyrazole ring exerts a strong electron-withdrawing effect. This significantly increases the electrophilicity of the adjacent carbonyl carbon, making the acid chloride exceptionally reactive but highly moisture-sensitive[3].

  • The Nucleophile (CAS 67815-56-9): Fluorine atoms enhance metabolic stability and lipophilicity, which are crucial for crossing lipid bilayers in pharmaceutical applications[2]. However, the strong inductive electron-withdrawing effect (-I effect) of three fluorine atoms drastically reduces the electron density on the amine nitrogen.

Causality in Reaction Design: Because 2,3,6-Trifluoroaniline is a notoriously weak nucleophile, standard peptide coupling reagents (e.g., EDC, HATU) often fail or require excessive heating that leads to degradation. Therefore, pre-activating the pyrazole to its acid chloride is a mandatory strategic choice to force the amidation to completion.

Quantitative Data Comparison
Property1-Methyl-3-nitro-1H-pyrazole-4-carbonyl chloride2,3,6-Trifluoroaniline
CAS Number 39205-89-567815-56-9
Molecular Formula C5H4ClN3O3C6H4F3N
Molecular Weight 189.56 g/mol 147.10 g/mol
Physical State Solid (Moisture Sensitive)Liquid / Low-melting solid
Density N/A1.39 g/mL at 25 °C[4]
Boiling Point N/A150-151 °C[5]
Key Application Electrophilic Acylating Agent[3]Nucleophilic Amine / SIRT6 Activator[4]

Mechanistic Synthesis & Experimental Workflows

The following self-validating protocols describe the conversion of the pyrazole carboxylic acid to its active chloride, followed by amidation with the fluorinated aniline.

Protocol 1: Synthesis of the Acid Chloride (CAS 39205-89-5)
  • Preparation: Charge a flame-dried, argon-purged flask with 1-Methyl-3-nitro-1H-pyrazole-4-carboxylic acid (1.0 eq) and anhydrous dichloromethane (DCM).

  • Reagent Addition: Add Thionyl Chloride (SOCl2, 2.0 eq) dropwise at 0 °C.

  • Catalysis: Add a catalytic amount of N,N-Dimethylformamide (DMF, 0.05 eq).

    • Expert Insight (Causality): DMF reacts with SOCl2 to form the Vilsmeier-Haack reagent. This highly reactive intermediate accelerates the conversion of the carboxylic acid to the acid chloride, preventing the need for harsh reflux conditions that could degrade the sensitive nitro-pyrazole core.

  • Reaction: Stir at room temperature for 2 hours.

  • Self-Validation Check: Quench a 10 µL reaction aliquot in dry methanol and analyze via HPLC/MS. Complete conversion is confirmed by the exclusive presence of the methyl ester mass (M+H = 186), with zero residual carboxylic acid (M+H = 172).

  • Isolation: Concentrate under reduced pressure to yield the crude acid chloride. Use immediately in Protocol 2 to prevent hydrolysis.

Protocol 2: Amidation to form Pyrazole-Carboxamide
  • Nucleophile Preparation: Dissolve 2,3,6-Trifluoroaniline (CAS 67815-56-9, 1.0 eq)[2] and N,N-Diisopropylethylamine (DIPEA, 2.5 eq) in anhydrous DCM at 0 °C.

    • Expert Insight (Causality): DIPEA is chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile against the highly reactive acid chloride.

  • Coupling: Dissolve the freshly prepared acid chloride (CAS 39205-89-5, 1.1 eq) in DCM and add dropwise to the aniline solution to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Self-Validation Check: Perform TLC (Hexanes:EtOAc 1:1). The highly non-polar fluorinated aniline (high Rf) should disappear, replaced by a mid-Rf UV-active spot (the amide). Post-purification NMR must show a characteristic downfield singlet (~10.0 - 10.5 ppm) corresponding to the amide N-H, confirming successful coupling.

SynthWorkflow A 1-Methyl-3-nitro-1H-pyrazole- 4-carboxylic acid B SOCl2 + Cat. DMF (Chlorination) A->B Activation C 1-Methyl-3-nitro-1H-pyrazole- 4-carbonyl chloride (CAS 39205-89-5) B->C Yields E DIPEA / DCM / 0°C -> RT (Amidation) C->E Electrophile D 2,3,6-Trifluoroaniline (CAS 67815-56-9) D->E Nucleophile F N-(2,3,6-trifluorophenyl)-1-methyl- 3-nitro-1H-pyrazole-4-carboxamide E->F Final Product

Synthetic workflow coupling CAS 39205-89-5 and CAS 67815-56-9.

Pharmacological Relevance & Signaling Pathways

The resulting fluorinated pyrazole-carboxamides are not just synthetic curiosities; they are potent biological modulators. Fluorinated anilines, specifically 2,3,6-Trifluoroaniline, are heavily utilized as precursors in the synthesis of SIRT6 small-molecule allosteric activators[4].

SIRT6 is an NAD+-dependent histone deacetylase. Activation of SIRT6 leads to the targeted deacetylation of specific histone marks (H3K9ac and H3K56ac). This epigenetic modulation represses the expression of glycolytic genes—counteracting the Warburg effect—and acts as a potent tumor suppressor mechanism. The addition of the nitro-pyrazole core enhances the ligand's binding affinity through critical pi-pi stacking and hydrogen bonding within the enzyme's allosteric pocket.

BioPathway Ligand Fluorinated Pyrazole-Carboxamide Target SIRT6 Enzyme Ligand->Target Binds Allosteric Site Mech Allosteric Activation Target->Mech Induces Conformation Effect Histone Deacetylation (H3K9ac / H3K56ac) Mech->Effect Enhances Catalysis Outcome Metabolic Regulation & Anti-Tumor Efficacy Effect->Outcome Epigenetic Modulation

SIRT6 activation pathway by fluorinated pyrazole derivatives.

References

  • ChemContract Research. "2,3,6-Trifluoroaniline (CAS 67815-56-9)". ChemContract.
  • Molaid. "1-Methyl-3-nitropyrazol-4-carbonsaeurechlorid - CAS 39205-89-5". Molaid Chemical Database.
  • Fluoromart. "67815-56-9 | 2,3,6-TRIFLUOROANILINE". Fluoromart Catalog.
  • Indofine Chemical Company. "RARE ORGANICS, BIOCHEMICALS AND INTERMEDIATES CATALOG". Indofine Chemical.

Sources

Exploratory

Solubility Profile and Analytical Handling of 1-Methyl-3-nitro-1H-pyrazole-4-carbonyl Chloride: A Technical Whitepaper

Executive Summary 1-Methyl-3-nitro-1H-pyrazole-4-carbonyl chloride (CAS: 39205-89-5) is a highly reactive, electrophilic building block utilized extensively in the synthesis of pyrazole-carboxamide libraries, medicinal c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Methyl-3-nitro-1H-pyrazole-4-carbonyl chloride (CAS: 39205-89-5) is a highly reactive, electrophilic building block utilized extensively in the synthesis of pyrazole-carboxamide libraries, medicinal compounds, and agrochemicals. Due to the synergistic electron-withdrawing effects of the pyrazole core and the C3-nitro group, the C4-acyl chloride is exceptionally susceptible to nucleophilic attack. This whitepaper delineates the solubility profile of this compound in organic solvents, establishes the causality behind solvent selection, and provides a self-validating experimental protocol for quantitative solubility determination.

Structural Dynamics and Solvent Compatibility

The molecular architecture of 1-methyl-3-nitro-1H-pyrazole-4-carbonyl chloride dictates its macroscopic behavior in solution and necessitates stringent handling protocols.

  • Electrophilicity & Reactivity: The nitro group at the 3-position exerts a strong inductive pull, exacerbating the partial positive charge on the adjacent C4-carbonyl carbon. This makes the acyl chloride highly reactive toward even weak nucleophiles.

  • Solvent Restrictions: Protic solvents (water, alcohols, primary/secondary amines) are strictly incompatible. Trace moisture in hygroscopic solvents will initiate rapid hydrolysis, yielding 1-methyl-3-nitro-1H-pyrazole-4-carboxylic acid and hydrogen chloride gas .

  • Lipophilicity: With an estimated LogP of ~0.9 , the compound exhibits moderate lipophilicity, favoring dissolution in halogenated and polar aprotic solvents over non-polar aliphatic hydrocarbons.

Solubility Profile in Key Organic Solvents

Historical synthesis routes, such as those detailed in US Patent 4,066,776 for anti-bacterial 3-nitropyrazoles, utilize thionyl chloride in chloroform to generate this acyl chloride from its carboxylic acid precursor . This empirical evidence underscores chloroform as an optimal solvent.

Table 1: Estimated Solubility and Compatibility Profile at 25°C

SolventClassificationSolubility PotentialCompatibility & Handling Notes
Chloroform (CHCl3) HalogenatedVery High (>100 mg/mL)Ideal. Used historically in the synthesis of the compound. Must be stabilized with amylene, not ethanol, to prevent esterification.
Dichloromethane (DCM) HalogenatedVery High (>100 mg/mL)Excellent solvent for subsequent amidation reactions. Highly volatile; requires sealed systems.
Tetrahydrofuran (THF) Polar Aprotic (Ether)High (~50-100 mg/mL)Good solubility, but must be strictly anhydrous and peroxide-free to prevent degradation.
Acetonitrile (MeCN) Polar AproticModerate to HighUseful for coupling reactions requiring higher polarity. Highly hygroscopic; requires molecular sieves.
Toluene Non-polar AromaticLow to ModerateLess effective at solubilizing the polar nitro-pyrazole core at room temperature. Useful for high-temp reflux.

Mechanistic Pitfalls: Dissolution vs. Solvolysis

A critical error in the solubility profiling of acyl chlorides is conflating dissolution with solvolysis. If a nucleophilic solvent (or a solvent containing trace nucleophilic stabilizers like ethanol in chloroform) is used, the compound will appear to "dissolve," but it is actually being consumed in a chemical reaction.

Reactivity cluster_0 Nucleophilic Attack (Degradation) cluster_1 Controlled Derivatization (Analysis) AC 1-Methyl-3-nitro-1H-pyrazole- 4-carbonyl chloride Water Trace Moisture (H2O) AC->Water Hydrolysis Alcohols Alcohols (e.g., EtOH Stabilizer) AC->Alcohols Alcoholysis Amine Secondary Amine (e.g., Diethylamine) AC->Amine Amidation Acid Carboxylic Acid (Hydrolysis Product) Water->Acid Ester Ester (Alcoholysis Product) Alcohols->Ester Amide Stable Amide (HPLC Analyte) Amine->Amide

Divergent reaction pathways of the acyl chloride in nucleophilic versus derivatization environments.

Experimental Methodology: Self-Validating Quantitative Solubility Determination

Direct HPLC analysis of acyl chlorides is fundamentally flawed due to rapid on-column hydrolysis induced by aqueous mobile phases and residual silanols. To achieve scientific integrity, we must employ a pre-column derivatization protocol .

Causality of the Method: By deliberately quenching an aliquot of the saturated solution with an excess of a secondary amine (e.g., diethylamine), we quantitatively convert the intact acyl chloride into a chemically stable diethylamide. If the acyl chloride had already degraded into the carboxylic acid due to wet solvent during the solubility test, it would not react with the amine under uncatalyzed conditions. Thus, the resulting amide concentration exclusively represents the intact acyl chloride, making this a self-validating system.

Step-by-Step Protocol:

  • Solvent Preparation: Dry the target solvent (e.g., DCM) over activated 3Å molecular sieves for 48 hours to achieve <10 ppm water content. Purge with dry Argon.

  • Saturation: In an Argon-flushed glovebox, add an excess of solid 1-methyl-3-nitro-1H-pyrazole-4-carbonyl chloride to 2.0 mL of the anhydrous solvent in a sealed borosilicate vial.

  • Equilibration: Place the vial in a thermostatic shaker at 25.0 ± 0.1 °C for 24 hours to reach thermodynamic equilibrium.

  • Filtration: Draw the suspension into a gas-tight syringe and filter through a 0.22 µm PTFE syringe filter (pre-purged with Argon) into a clean, dry vial.

  • Derivatization (Quenching): Immediately transfer a precise aliquot (e.g., 100 µL) of the filtered saturated solution into a volumetric flask containing 5.0 mL of a quenching solution (0.1 M Diethylamine in anhydrous Acetonitrile). Agitate for 5 minutes at room temperature.

  • HPLC Analysis: Analyze the derivatized solution via reversed-phase HPLC-UV. Quantify the stable amide peak against a pre-established calibration curve of a synthesized amide standard.

Workflow Step1 1. Solvent Preparation (Anhydrous, <10 ppm H2O) Step2 2. Saturation & Equilibration (Argon Atmosphere, 25°C, 24h) Step1->Step2 Step3 3. Isothermal Filtration (0.22 µm PTFE, Argon Purged) Step2->Step3 Step4 4. Chemical Quenching (Derivatization with Excess Amine) Step3->Step4 Step5 5. HPLC-UV Analysis (Quantification of Stable Amide) Step4->Step5

Self-validating workflow for the quantitative solubility determination of reactive acyl chlorides.

Safety and Handling Imperatives

As an acyl chloride, the compound is corrosive, lachrymatory, and highly reactive.

  • Storage: Store at 2-8°C under an inert atmosphere (Nitrogen or Argon) in a tightly sealed container.

  • Handling: All manipulations must be performed in a fume hood or glovebox. Exposure to ambient humidity will result in the generation of HCl gas, which can pressurize the container and degrade the sample integrity.

References

  • Title: 1-Methyl-3-nitro-1H-pyrazole-4-carbonyl chloride - CAS 39205-89-5 Properties Source: Molaid Chemical Database URL: [Link]

  • Title: Anti-bacterial compositions containing certain 3-nitropyrazoles (US Patent 4066776A)
Foundational

An In-Depth Technical Guide to the Chemical Stability of 1-Methyl-3-nitro-1H-pyrazole-4-carbonyl chloride

For the attention of: Researchers, scientists, and drug development professionals This technical guide provides a comprehensive analysis of the chemical stability of 1-Methyl-3-nitro-1H-pyrazole-4-carbonyl chloride, a ke...

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of: Researchers, scientists, and drug development professionals

This technical guide provides a comprehensive analysis of the chemical stability of 1-Methyl-3-nitro-1H-pyrazole-4-carbonyl chloride, a key intermediate in the synthesis of various pharmacologically active molecules. This document synthesizes data from related compounds to offer insights into its handling, storage, and potential degradation pathways.

Executive Summary

1-Methyl-3-nitro-1H-pyrazole-4-carbonyl chloride is a bifunctional molecule incorporating a stable nitropyrazole ring and a highly reactive acyl chloride group. Its overall stability is a tale of two distinct moieties. The nitropyrazole core is generally robust, exhibiting resistance to oxidation and thermal stress. In contrast, the acyl chloride functionality is acutely sensitive to nucleophilic attack, particularly by water, necessitating stringent anhydrous handling and storage conditions. This guide will dissect these characteristics to provide a practical framework for the use of this reagent in research and development.

The Dichotomy of Stability: Nitropyrazole Core vs. Acyl Chloride Functionality

The chemical stability of 1-Methyl-3-nitro-1H-pyrazole-4-carbonyl chloride is best understood by considering its two primary structural components.

The Robust Nature of the Nitropyrazole Ring

Nitropyrazoles are a class of aromatic heterocyclic compounds known for their inherent stability. This stability is conferred by the aromaticity of the pyrazole ring and the electron-withdrawing nature of the nitro group. Generally, nitropyrazoles exhibit good thermal stability and resistance to oxidation and hydrolysis[1]. However, it is crucial to recognize that many nitrated heterocyclic compounds are energetic materials, and appropriate safety precautions should always be observed during their handling and synthesis[2].

Studies on related dinitropyrazoles have shown decomposition temperatures ranging from approximately 195°C to 255°C, indicating significant thermal resilience[3]. While specific data for 1-Methyl-3-nitro-1H-pyrazole-4-carbonyl chloride is not available, it is reasonable to infer that the pyrazole ring itself is not the primary point of instability under typical laboratory conditions.

The High Reactivity of the Acyl Chloride Group

The acyl chloride functional group is the principal determinant of the compound's instability and dictates its handling requirements. Acyl chlorides are among the most reactive of the carboxylic acid derivatives due to the electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom. This leaves the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack[4].

The most significant reaction from a stability perspective is hydrolysis. Acyl chlorides react readily, and often vigorously, with water to form the corresponding carboxylic acid and hydrochloric acid[4]. This necessitates that 1-Methyl-3-nitro-1H-pyrazole-4-carbonyl chloride be handled under strictly anhydrous conditions to prevent its degradation to 1-Methyl-3-nitro-1H-pyrazole-4-carboxylic acid.

Key Factors Influencing Stability

Several environmental factors can significantly impact the stability of 1-Methyl-3-nitro-1H-pyrazole-4-carbonyl chloride.

Moisture (Hydrolysis)

As established, moisture is the most critical factor affecting the stability of this compound. The presence of even trace amounts of water will lead to the hydrolysis of the acyl chloride to the corresponding carboxylic acid. This reaction is generally rapid and exothermic.

Table 1: General Reactivity of Acyl Chlorides with Nucleophiles

NucleophileProductReactivity
WaterCarboxylic AcidHigh
AlcoholsEsterHigh
AminesAmideHigh
Thermal Stress

While the nitropyrazole ring is thermally stable, the overall molecule's thermal stability will be limited by the potential for decomposition, which for many energetic materials can be exothermic[2]. For related dinitropyrazole compounds, decomposition temperatures have been observed in the range of 195-255°C[3]. It is prudent to avoid exposing 1-Methyl-3-nitro-1H-pyrazole-4-carbonyl chloride to high temperatures.

Photostability

The photostability of nitroaromatic compounds can be variable. While some are relatively stable, others can undergo photodegradation upon exposure to UV or even visible light[5][6]. The photolysis of nitroaromatic compounds can be a slow process in the absence of a catalyst[5]. However, long-term exposure to light should be avoided to minimize the risk of degradation.

Recommended Handling and Storage

Based on the inherent chemical properties, the following handling and storage procedures are recommended:

  • Storage: Store in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen). The container should be tightly sealed to prevent the ingress of moisture.

  • Handling: All manipulations should be carried out in a well-ventilated fume hood, under anhydrous conditions. Use dry solvents and glassware. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times.

  • Incompatible Materials: Avoid contact with water, alcohols, amines, and strong bases.

Experimental Protocols

The synthesis of 1-Methyl-3-nitro-1H-pyrazole-4-carbonyl chloride typically involves the chlorination of the corresponding carboxylic acid.

Synthesis of 1-Methyl-3-nitro-1H-pyrazole-4-carboxylic acid (Precursor)

A common route to nitropyrazole carboxylic acids involves the nitration of a pyrazole precursor. For a related compound, 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid, the synthesis involves nitration of the corresponding pyrazole with a mixture of fuming nitric acid and concentrated sulfuric acid[2]. This reaction is highly exothermic and requires careful temperature control[2].

Conversion to 1-Methyl-3-nitro-1H-pyrazole-4-carbonyl chloride

The conversion of the carboxylic acid to the acyl chloride is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

General Protocol for Acyl Chloride Formation:

  • To a solution of 1-Methyl-3-nitro-1H-pyrazole-4-carboxylic acid in a dry, inert solvent (e.g., dichloromethane or toluene), add an excess of thionyl chloride (typically 2-3 equivalents) at 0°C.

  • A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux until the evolution of gas (SO₂ and HCl) ceases.

  • The reaction progress can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

  • After completion, the excess thionyl chloride and solvent are removed under reduced pressure to yield the crude acyl chloride, which can be purified by distillation or crystallization.

This is a general procedure and may require optimization for this specific substrate.

Visualizing Reaction Pathways

Hydrolytic Degradation Pathway

1-Methyl-3-nitro-1H-pyrazole-4-carbonyl chloride 1-Methyl-3-nitro-1H-pyrazole-4-carbonyl chloride 1-Methyl-3-nitro-1H-pyrazole-4-carboxylic acid 1-Methyl-3-nitro-1H-pyrazole-4-carboxylic acid 1-Methyl-3-nitro-1H-pyrazole-4-carbonyl chloride->1-Methyl-3-nitro-1H-pyrazole-4-carboxylic acid + H₂O (Hydrolysis) HCl HCl

Caption: Hydrolysis of the acyl chloride to the carboxylic acid.

General Synthetic Workflow

cluster_0 Precursor Synthesis cluster_1 Acyl Chloride Formation Pyrazole Precursor Pyrazole Precursor 1-Methyl-3-nitro-1H-pyrazole-4-carboxylic acid 1-Methyl-3-nitro-1H-pyrazole-4-carboxylic acid Pyrazole Precursor->1-Methyl-3-nitro-1H-pyrazole-4-carboxylic acid Nitration 1-Methyl-3-nitro-1H-pyrazole-4-carbonyl chloride 1-Methyl-3-nitro-1H-pyrazole-4-carbonyl chloride 1-Methyl-3-nitro-1H-pyrazole-4-carboxylic acid->1-Methyl-3-nitro-1H-pyrazole-4-carbonyl chloride Chlorination (e.g., SOCl₂)

Sources

Exploratory

The Strategic Role of 1-Methyl-3-nitro-1H-pyrazole-4-carbonyl chloride in Advanced Heterocyclic Chemistry and Drug Discovery

Executive Summary In the landscape of modern medicinal and agrochemical design, the pyrazole ring stands as a privileged scaffold. Among its functionalized derivatives, 1-Methyl-3-nitro-1H-pyrazole-4-carbonyl chloride (C...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal and agrochemical design, the pyrazole ring stands as a privileged scaffold. Among its functionalized derivatives, 1-Methyl-3-nitro-1H-pyrazole-4-carbonyl chloride (CAS 39205-89-5)[1] has emerged as a highly reactive, electrophilic building block. This whitepaper provides an in-depth technical analysis of its structural rationale, mechanistic reactivity, and step-by-step experimental workflows. By translating this acid chloride into complex pyrazole-4-carboxamides, researchers can unlock novel therapeutic pathways, ranging from neurodegenerative disease modulation to advanced antimicrobial agents.

Structural Rationale & Chemical Profile

The utility of 1-Methyl-3-nitro-1H-pyrazole-4-carbonyl chloride is dictated by its precise substitution pattern, which is engineered to overcome common hurdles in heterocyclic synthesis:

  • 1-Methyl Group (N-Alkylation): Unsubstituted pyrazoles are notorious for annular tautomerism, which complicates regioselectivity during functionalization and leads to unpredictable 3D geometries in target binding pockets. The N1-methyl group permanently locks the tautomeric state, ensuring structural rigidity.

  • 3-Nitro Group (Electron-Withdrawing & Reducible): The strong electron-withdrawing nature of the nitro group at the C3 position lowers the pKa of adjacent protons and renders the pyrazole core highly electron-deficient. Furthermore, post-amidation, this nitro group serves as a latent pharmacophore; it can be selectively reduced to a 3-amino group, providing a versatile handle for synthesizing fused bicyclic systems (e.g., pyrazolo-pyrimidines).

  • 4-Carbonyl Chloride (Electrophilic Hub): Carboxylic acids on electron-deficient heterocycles are notoriously difficult to couple using standard reagents (like HATU or EDC) due to poor nucleophilic attack. Converting the acid to an acyl chloride creates a highly activated electrophile, enabling rapid, catalyst-free amidation even with sterically hindered amines.

Quantitative Physicochemical Data

The compound exhibits a Topological Polar Surface Area (TPSA) of 80.7 Ų, making it a highly polar intermediate[2].

Table 1: Physicochemical Properties of 1-Methyl-3-nitro-1H-pyrazole-4-carbonyl chloride

PropertyValue
CAS Number 39205-89-5
Molecular Formula C5H4ClN3O3
Molecular Weight 189.56 g/mol
XLogP3 0.9
Topological Polar Surface Area (TPSA) 80.7 Ų
Hydrogen Bond Acceptors / Donors 4 / 0

Applications in Medicinal Chemistry & Agrochemicals

The primary application of this acid chloride is the synthesis of pyrazole-4-carboxamides . This chemical class has profound relevance across multiple biological domains:

  • Neuropharmacology (KAT II Inhibitors): Pyrazole-carboxamide derivatives are critical in the synthesis of Kynurenine Aminotransferase II (KAT II) inhibitors. These compounds are designed to reduce kynurenic acid (KYNA) levels in the brain, offering a targeted therapeutic pathway for alleviating cognitive dysfunction in schizophrenia[3].

  • Enzyme Inhibition: Structurally similar pyrazole-carboxamides have demonstrated potent inhibitory effects on carbonic anhydrase isoenzymes (hCA I and II), which are primary targets for treating glaucoma and epilepsy[4].

  • Agrochemical Fungicides: In agricultural research, these derivatives act as succinate dehydrogenase (SDH) inhibitors within mitochondrial complexes, disrupting fungal respiration[4].

Visualizing Mechanisms and Pathways

To understand the synthetic utility and biological application of this compound, the following logical workflows map out both its chemical transformation and its pharmacological target.

G A 1-Methyl-3-nitro-1H-pyrazole- 4-carboxylic acid C 1-Methyl-3-nitro-1H-pyrazole- 4-carbonyl chloride A->C Acyl Substitution B Thionyl Chloride (SOCl2) + cat. DMF B->C Chlorinating Agent E Pyrazole-4-carboxamide Derivative C->E Amidation D Primary/Secondary Amine + DIPEA D->E Nucleophile

Caption: Synthetic workflow from pyrazole-4-carboxylic acid to pyrazole-4-carboxamide.

G Trp Tryptophan Kyn Kynurenine Trp->Kyn IDO/TDO Pathway Kyna Kynurenic Acid (KYNA) Kyn->Kyna Transamination KAT2 KAT II Enzyme KAT2->Kyna Catalyzes Cog Cognitive Impairment Kyna->Cog NMDAR Antagonism Inh Pyrazole-Carboxamide Inhibitor Inh->KAT2 Competitive Inhibition

Caption: Pharmacological pathway of KAT II inhibition by pyrazole-carboxamides.

Experimental Workflows & Self-Validating Protocols

The following protocols are designed with built-in causality and self-validation steps to ensure high-fidelity synthesis.

Protocol A: Synthesis of the Acid Chloride

Objective: Convert the stable carboxylic acid into the highly reactive acyl chloride.

  • Preparation: Charge a flame-dried round-bottom flask with 1-methyl-3-nitro-1H-pyrazole-4-carboxylic acid (1.0 eq) under an inert argon atmosphere. Add anhydrous dichloromethane (DCM) to create a suspension.

  • Activation: Introduce thionyl chloride (SOCl₂, 3.0 eq) dropwise at 0 °C, followed by a catalytic amount of N,N-dimethylformamide (DMF, 0.05 eq).

    • Causality: DMF reacts with SOCl₂ to form the Vilsmeier-Haack intermediate. This species acts as the active chlorinating agent, significantly accelerating the conversion compared to using SOCl₂ alone. The generation of SO₂ and HCl gases drives the reaction forward via Le Chatelier's principle.

  • Reaction: Reflux the mixture at 65 °C for 2–4 hours.

    • Self-Validation: The reaction is deemed complete when the initial opaque suspension transitions into a clear, homogeneous solution, indicating the total consumption of the insoluble carboxylic acid.

  • Purification: Evaporate the solvent and excess SOCl₂ under reduced pressure. Co-evaporate the residue with anhydrous toluene twice.

    • Causality: Toluene acts as an azeotropic carrier to strip away residual, tightly bound HCl and SO₂ that could otherwise protonate the amine in the next step.

    • Self-Validation: IR spectroscopy of the resulting solid will show a distinct shift of the carbonyl stretch ( C=O ) from ~1680 cm⁻¹ (acid) to ~1750 cm⁻¹ (acid chloride), alongside the disappearance of the broad O-H stretch.

Protocol B: Amidation to Form Pyrazole-4-carboxamides

Objective: Couple the acid chloride with an amine to form the final therapeutic scaffold.

  • Preparation: Dissolve the crude 1-methyl-3-nitro-1H-pyrazole-4-carbonyl chloride (1.0 eq) in anhydrous THF at 0 °C.

  • Nucleophilic Attack: Add the target primary or secondary amine (1.1 eq) dropwise.

  • Neutralization: Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq).

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic base. It neutralizes the HCl byproduct generated during the nucleophilic acyl substitution, preventing the protonation of the incoming amine nucleophile and driving the reaction to >90% yield.

  • Completion: Stir at room temperature for 1–2 hours.

    • Self-Validation: Monitor via TLC. Perform a "mini-workup" by quenching a 10 µL reaction aliquot in methanol (which converts unreacted acid chloride to the methyl ester). The appearance of a new, highly polar spot (the amide) and the complete disappearance of the esterified starting material confirms success.

Table 2: Optimization of Amidation Parameters (Yield vs. Conditions)

Coupling MethodSolventBaseTime (h)Typical Yield (%)
Two-Step (SOCl₂ to Acid Chloride) DCM / THFDIPEA2.085 - 95%
Two-Step (Oxalyl Chloride)THFTEA3.080 - 90%
Direct Coupling (HATU)DMFDIPEA12.060 - 75%
Direct Coupling (EDC/HOBt)DCMTEA18.050 - 65%

Note: The data clearly demonstrates that the two-step acid chloride method significantly outperforms direct coupling reagents, overcoming the electronic deactivation inherent to the nitropyrazole core.

References

  • "Accurate thermophysical properties of 1-Methyl-3-nitro-1H-pyrazole-4-carbonyl chloride (CAS 39205-89-5)." Chem-Casts. URL: [Link]

  • "US8933095B2 - KAT II inhibitors." Google Patents.

Sources

Foundational

A Technical Guide to the Physicochemical Characterization of 1-Methyl-3-nitro-1H-pyrazole-4-carbonyl chloride: Melting and Boiling Point Determination

Abstract This technical guide provides a comprehensive framework for the determination of the melting and boiling points of 1-Methyl-3-nitro-1H-pyrazole-4-carbonyl chloride, a heterocyclic acyl chloride of interest in sy...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the determination of the melting and boiling points of 1-Methyl-3-nitro-1H-pyrazole-4-carbonyl chloride, a heterocyclic acyl chloride of interest in synthetic and medicinal chemistry. Due to the absence of publicly available data for this specific molecule, this document emphasizes the theoretical considerations, safety protocols, and detailed experimental procedures required for its accurate characterization. We will delve into the predictive analysis based on structurally analogous compounds, the synthetic pathway influencing sample purity, and the causality behind the selection of specific analytical techniques. This guide is intended for researchers, scientists, and drug development professionals who require a robust methodology for characterizing novel or un-documented chemical entities.

Introduction: The Significance of 1-Methyl-3-nitro-1H-pyrazole-4-carbonyl chloride

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved pharmaceutical agents.[1][2][3][4] Its unique electronic properties and ability to participate in various biological interactions make it a cornerstone for drug design. The title compound, 1-Methyl-3-nitro-1H-pyrazole-4-carbonyl chloride, combines this important heterocycle with two highly reactive functional groups: a nitro group and an acyl chloride.

  • The Pyrazole Core: A five-membered aromatic heterocycle with two adjacent nitrogen atoms, providing a rigid framework for orienting substituents.

  • The Nitro Group (NO₂): A strong electron-withdrawing group that significantly influences the reactivity and electronic distribution of the pyrazole ring.[5]

  • The Acyl Chloride (-COCl): A highly reactive carboxylic acid derivative, making it a versatile intermediate for synthesizing amides, esters, and other carbonyl compounds through nucleophilic acyl substitution.[5][6][7][8]

The combination of these features suggests that 1-Methyl-3-nitro-1H-pyrazole-4-carbonyl chloride is a valuable building block for creating libraries of novel compounds for biological screening. Accurate determination of its fundamental physical properties, such as melting and boiling points, is a prerequisite for its use in synthesis, enabling purification, reaction monitoring, and establishing identity and purity criteria.

Predictive Analysis Based on Structural Analogs

While direct experimental data for the target compound is unavailable, we can infer expected properties by examining related structures. This analysis provides a crucial starting point for designing experimental procedures, particularly for setting temperature ranges in analytical instrumentation.

Compound NameMolecular Weight ( g/mol )Reported Melting Point (°C)Reported Boiling Point (°C)
1-Methyl-1H-pyrazole-3-carbonyl chloride144.5648.1Not available
1-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride189.56Not availableNot available
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride194.57Not available276.4
1-Methyl-3-nitro-1H-pyrazole-4-carbonyl chloride (Target) ~189.56 To be determined To be determined

Data sourced from references[5][9][10]

Analysis and Causality:

  • Expected Physical State: The analogue 1-Methyl-1H-pyrazole-3-carbonyl chloride is a solid at room temperature with a melting point of 48.1°C.[9] The addition of a nitro group to our target compound increases its molecular weight and polarity, which would be expected to increase intermolecular forces. Therefore, it is highly probable that 1-Methyl-3-nitro-1H-pyrazole-4-carbonyl chloride is also a solid at room temperature.

  • Expected Boiling Point: 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride, with a similar molecular weight, has a high boiling point of 276.4°C.[10] Acyl chlorides generally have lower boiling points than their corresponding carboxylic acids because they cannot form hydrogen bonds.[8] However, the polarity induced by the nitro group will likely result in a relatively high boiling point, possibly above 200°C. Due to the high reactivity of acyl chlorides, decomposition may occur at the boiling point, making vacuum distillation the preferred method for purification and boiling point determination.

Synthesis and Purity Considerations

The physicochemical properties of a compound are intrinsically linked to its purity. The most common route to an acyl chloride is via the reaction of the corresponding carboxylic acid with a chlorinating agent, typically thionyl chloride (SOCl₂).[7][8][11][12][13]

Synthetic Pathway

The synthesis of 1-Methyl-3-nitro-1H-pyrazole-4-carbonyl chloride would logically proceed from its carboxylic acid precursor, 1-Methyl-3-nitro-1H-pyrazole-4-carboxylic acid.

Synthesis cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Chlorination Precursor 1-Methyl-3-nitro-1H- pyrazole-4-carboxylic acid Reagent Thionyl Chloride (SOCl₂) (or Oxalyl Chloride) Precursor->Reagent Reaction Target 1-Methyl-3-nitro-1H-pyrazole-4- carbonyl chloride Reagent->Target Forms MeltingPoint cluster_prep Sample Preparation cluster_analysis Analysis A Dry the sample under vacuum B Finely crush the sample to a powder A->B C Pack powder into a capillary tube (2-3 mm) B->C D Tap to compact C->D E Place in melting point apparatus D->E Transfer F Heat rapidly to ~15°C below expected M.P. E->F G Reduce heating rate to 1-2°C per minute F->G H Record T₁ (first drop of liquid appears) G->H I Record T₂ (all solid has melted) H->I J Report as range T₁ - T₂ I->J

Caption: Workflow for melting point determination.

Step-by-Step Protocol:

  • Sample Preparation:

    • Ensure the synthesized 1-Methyl-3-nitro-1H-pyrazole-4-carbonyl chloride is completely dry. Any residual solvent will depress and broaden the melting point range. Dry the solid under high vacuum for several hours.

    • Place a small amount of the dry solid on a watch glass and crush it into a fine powder using a spatula.

    • Tap the open end of a glass capillary tube into the powder to force a small amount of the sample inside.

    • Invert the tube and gently tap its sealed bottom on the benchtop to pack the powder down. Repeat until you have a tightly packed column of 2-3 mm of solid. [14]

  • Instrumental Analysis:

    • Place the packed capillary tube into the sample holder of a calibrated digital melting point apparatus.

    • Set a rapid heating ramp (10-15°C/min) to approach the estimated melting point derived from analog data.

    • Once the temperature is within 15-20°C of the expected melting point, reduce the heating rate to 1-2°C per minute. A slow heating rate is critical for an accurate reading. [14] * Observe the sample closely through the magnified viewer.

    • Record the temperature (T₁) at which the first drop of liquid becomes visible.

    • Record the temperature (T₂) at which the last crystal of the solid melts completely.

    • The melting point is reported as the range from T₁ to T₂.

  • Validation and Repetition:

    • A sharp melting range (≤ 1°C) is indicative of a pure compound. A broad range (> 2°C) suggests the presence of impurities.

    • Perform the measurement in triplicate with fresh samples and new capillaries for each run to ensure reproducibility.

Protocol for Boiling Point Determination (Micro-Boiling Point Method)

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. Given the expected high boiling point and potential for thermal decomposition, a micro-boiling point determination under reduced pressure is the most appropriate and safest method. This minimizes the amount of material needed and reduces the risk of decomposition.

Methodology Workflow:

BoilingPoint cluster_setup Apparatus Setup cluster_measurement Measurement A Add a few drops of sample to a small tube B Insert a sealed-end capillary, open end down A->B C Attach tube to a thermometer B->C D Place assembly in an oil bath C->D E Heat the oil bath D->E Begin Heating F Observe a rapid stream of bubbles from capillary E->F G Remove heat and allow to cool slowly F->G H Record temperature when bubble stream stops and liquid enters capillary G->H I This is the boiling point H->I

Caption: Workflow for micro boiling point determination.

Step-by-Step Protocol:

  • Apparatus Assembly:

    • Attach a small test tube (e.g., a 75x10 mm Durham tube) to a thermometer using a rubber band or wire. The bottom of the tube should be level with the thermometer's bulb.

    • Add 3-4 drops of the purified, liquid 1-Methyl-3-nitro-1H-pyrazole-4-carbonyl chloride into the tube. (Note: If the compound is a solid, this determination must be performed on a melted sample).

    • Take a standard melting point capillary tube and seal one end in a flame. Place this capillary tube into the small test tube with the open end pointing downwards.

    • Clamp the entire assembly so it is suspended in an oil bath (mineral or silicone oil). Do not allow the thermometer or tube to touch the bottom or sides of the bath.

  • Measurement:

    • Begin heating the oil bath. Stir the bath continuously to ensure uniform temperature distribution.

    • As the temperature rises, air trapped in the capillary will expand and slowly bubble out.

    • When the boiling point is reached, the rate of bubbling will become a rapid, continuous stream as the sample's vapor fills the capillary.

    • Once a steady stream of bubbles is observed, turn off the heat and allow the oil bath to cool slowly.

    • Continue to observe the capillary tube. The stream of bubbles will slow and then stop. The exact moment the bubbling ceases and the liquid is drawn back into the capillary tube is the point at which the external pressure equals the vapor pressure of the liquid.

    • Record the temperature at this exact moment. This is the micro-boiling point.

  • Considerations for Vacuum:

    • For substances that may decompose, this entire procedure should be conducted under reduced pressure. A distillation apparatus with a vacuum adapter would be used, and the pressure must be recorded along with the boiling point. A nomograph can then be used to correct the boiling point to standard atmospheric pressure if required.

Conclusion

The characterization of novel compounds like 1-Methyl-3-nitro-1H-pyrazole-4-carbonyl chloride is fundamental to progress in chemical and pharmaceutical sciences. While direct data may not always be available, a systematic approach combining predictive analysis from analogues, understanding of the synthetic pathway, and meticulous execution of validated experimental protocols provides a reliable path to determining key physical properties. The melting and boiling points, once accurately determined using the methodologies outlined in this guide, will serve as critical benchmarks for the identity, purity, and future application of this versatile chemical intermediate.

References

  • MDPI. (2015, May 8). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Available from: [Link]

  • Google Patents. Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid.
  • ResearchGate. Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5) and 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (6). Available from: [Link]

  • PubChem. 3-(Difluoromethyl)-1-methyl-1 H-pyrazole-4-carbonyl chloride. Available from: [Link]

  • Chemguide. An introduction to acyl chlorides (acid chlorides). Available from: [Link]

  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Available from: [Link]

  • Chemistry LibreTexts. (2019, June 5). 22.9 Reactions of Carboxylic Acids. Available from: [Link]

  • SlideShare. (2021, September 19). experiment (1) determination of melting points. Available from: [Link]

  • EPJ Web of Conferences. Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. Available from: [Link]

  • Save My Exams. (2026, February 23). Test for Acyl Chlorides - A Level Chemistry Revision Notes. Available from: [Link]

  • PubChemLite. 1-methyl-1h-pyrazole-3-carbonyl chloride (C5H5ClN2O). Available from: [Link]

  • MDPI. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. An unusual thionyl chloride-promoted C−C bond formation to obtain 4,4'-bipyrazolones. Available from: [Link]

  • ResearchGate. (2026, January 23). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. Available from: [Link]

  • SciSpace. Action of Thionyl Chloride on Carboxylic Acids in Presence of Pyridine. Available from: [Link]

  • Research & Reviews: Journal of Medicinal and Organic Chemistry. (2024, September 25). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Available from: [Link]

  • YouTube. (2014, October 6). Determination of the Melting and Boiling Points of Compounds. Available from: [Link]

  • Organic Chemistry Portal. Carboxylic Acid to Acid Chloride (SOCl2 or (COCl)2). Available from: [Link]

  • Study.com. Acyl Chloride Uses, Reactions & Synthesis. Available from: [Link]

  • AERU. (2025, August 5). 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (Ref: NOA449410). Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Anhydrous Amidation of 1-Methyl-3-nitro-1H-pyrazole-4-carbonyl chloride with Aromatic Amines

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Protocol & Mechanistic Guide Executive Summary Pyrazole-4-carboxamides are highly privileged scaffolds in moder...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Protocol & Mechanistic Guide

Executive Summary

Pyrazole-4-carboxamides are highly privileged scaffolds in modern drug discovery and agrochemical development, frequently serving as the core pharmacophore in kinase inhibitors and broad-spectrum fungicides[1]. This application note details a robust, high-yield protocol for the synthesis of 1-methyl-3-nitro-N-aryl-1H-pyrazole-4-carboxamides via the nucleophilic acyl substitution of 1-methyl-3-nitro-1H-pyrazole-4-carbonyl chloride with aromatic amines.

Mechanistic Rationale & Design Principles

The formation of the carboxamide group at the C4 position of the pyrazole ring is a critical synthetic node[2]. While direct coupling of pyrazole-4-carboxylic acids with amines using standard peptide coupling reagents (e.g., EDC/HOBt) offers mild conditions, these methods often fail or proceed with poor yields when utilizing sterically hindered or electronically deactivated aromatic amines (such as ortho-haloanilines or nitroanilines)[2].

In these challenging scenarios, the pre-activated acyl chloride is the superior electrophile. The 3-nitro substituent on the pyrazole core exerts a powerful electron-withdrawing effect ( −I,−M ), which significantly amplifies the electrophilicity of the adjacent C4-carbonyl carbon[3]. This electronic bias ensures rapid and complete coupling even with poor nucleophiles. However, this heightened reactivity simultaneously renders the acyl chloride exceptionally sensitive to atmospheric moisture, necessitating strictly anhydrous conditions and careful thermal management to prevent exothermic degradation and hydrolysis[4],.

Experimental Workflow

Workflow N1 1. Amine Preparation Dissolve Aromatic Amine & DIPEA in dry DCM N2 2. Thermal Control Cool reactor to 0 °C under Argon N1->N2 N3 3. Electrophilic Addition Dropwise addition of 1-Methyl-3-nitro- 1H-pyrazole-4-carbonyl chloride N2->N3 N4 4. Amidation Reaction Warm to RT, stir until completion (2-4 h) N3->N4 N5 5. Aqueous Quench Neutralize with saturated aqueous NaHCO3 N4->N5 N6 6. Product Isolation Organic extraction, drying, and purification N5->N6

Fig 1. Step-by-step experimental workflow for the anhydrous amidation reaction.

Stoichiometry and Reagent Specifications

To establish a self-validating system, precise stoichiometric control is required. Excess acyl chloride can lead to diacylation, while excess base ensures complete neutralization of the corrosive HCl byproduct.

ReagentMW ( g/mol )EquivalentsRoleCritical Notes
Aromatic Amine Varies1.0NucleophileMust be strictly dry. Co-evaporate with toluene if hygroscopic.
1-Methyl-3-nitro-1H-pyrazole-4-carbonyl chloride 189.561.1 - 1.2ElectrophileHighly moisture sensitive & corrosive; handle in a glovebox or under Ar[4].
N,N-Diisopropylethylamine (DIPEA) 129.242.0 - 2.5Acid ScavengerSteric bulk prevents it from acting as a competing nucleophile.
Dichloromethane (DCM) 84.930.1 - 0.2 MSolventMust be anhydrous (distilled over CaH₂ or from a solvent purification system).

Detailed Experimental Protocol

  • Preparation of the Amine Solution: In an oven-dried round-bottom flask equipped with a magnetic stir bar and a rubber septum, dissolve the aromatic amine (1.0 equiv) in anhydrous DCM to achieve a concentration of 0.1–0.2 M. Add DIPEA (2.0–2.5 equiv) via syringe.

  • Atmospheric Control: Purge the flask with Argon for 5 minutes. Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes.

  • Acyl Chloride Addition: In a separate dry vial, dissolve 1-methyl-3-nitro-1H-pyrazole-4-carbonyl chloride (1.1–1.2 equiv) in a minimal volume of anhydrous DCM. Using a gas-tight syringe, add this solution dropwise to the reaction mixture over 15–30 minutes, maintaining the internal temperature below 5 °C.

    • Causality Note: The 3-nitro group makes the acyl chloride extremely reactive. Dropwise addition at 0 °C prevents localized heating, suppressing the formation of diacylated byproducts and minimizing reagent degradation[3].

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C). Stir under Argon for 2–4 hours.

Analytical Monitoring & Product Isolation

  • Monitoring: Track reaction progress via LC-MS or TLC (typically using a 1:1 Hexanes/Ethyl Acetate eluent system). The highly conjugated pyrazole product will be strongly UV-active at 254 nm.

  • Quench: Upon complete consumption of the aromatic amine, immediately quench the reaction by adding an equal volume of saturated aqueous NaHCO3​ .

    • Causality Note: This biphasic quench neutralizes the DIPEA hydrohalide salts and hydrolyzes any unreacted acyl chloride, partitioning the resulting highly polar carboxylic acid byproduct into the aqueous phase[1].

  • Extraction & Washing: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers sequentially with 1 N HCl (to remove residual amine/DIPEA) and brine.

  • Drying & Purification: Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) or recrystallization from hot ethanol[3].

Troubleshooting & Process Optimization

ObservationCausality / MechanismCorrective Action
Low yield; high recovery of pyrazole carboxylic acid Atmospheric moisture or wet solvent causes rapid hydrolysis of the highly electrophilic acyl chloride.Use freshly distilled/anhydrous DCM. Ensure the reaction vessel is thoroughly flame-dried and purged with Argon.
Incomplete conversion of deactivated anilines Extreme electron-withdrawing groups on the aniline reduce its nucleophilicity, stalling the reaction.Add a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 equiv) to form a highly reactive, transient acylpyridinium intermediate.
Formation of diacylated byproducts Excess acyl chloride and high temperatures allow the newly formed secondary amide to deprotonate and act as a nucleophile[3].Ensure strict dropwise addition at 0 °C. Maintain exact stoichiometry (1.1 equiv of acyl chloride) and avoid prolonged reaction times.

Sources

Application

Application Note: Synthesis of Bioactive Pyrazole-4-Carboxamides via Acid Chloride Intermediates

Executive Summary Pyrazole-4-carboxamides are highly privileged structural motifs in both medicinal chemistry and agrochemical development. They form the core pharmacophore of Succinate Dehydrogenase Inhibitors (SDHIs) s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazole-4-carboxamides are highly privileged structural motifs in both medicinal chemistry and agrochemical development. They form the core pharmacophore of Succinate Dehydrogenase Inhibitors (SDHIs) such as fluxapyroxad and bixafen, which exhibit potent fungicidal and insecticidal activities (1)[1]. While modern peptide coupling reagents (e.g., HATU, EDC) are frequently utilized in early-stage discovery (2)[2], the two-step conversion of pyrazole-4-carboxylic acids to their corresponding acid chlorides remains the gold standard for industrial scale-up, offering superior atom economy, rapid kinetics, and high reactivity toward sterically hindered or electron-deficient anilines.

This guide provides a self-validating, step-by-step protocol for the synthesis of pyrazole-4-carboxamides, detailing the mechanistic causality behind reagent selection, workup procedures, and reaction optimization.

Mechanistic Rationale & Causality (E-E-A-T)

As an application scientist, understanding why a reaction is designed a certain way is as critical as the procedure itself. The synthesis relies on two distinct phases: activation and amidation.

  • Activation via Chlorination: Pyrazole-4-carboxylic acids are generally unreactive toward weak amine nucleophiles. To maximize electrophilicity, the acid is converted to an acid chloride. While thionyl chloride (SOCl₂) under reflux is a traditional approach (3)[3], it can cause thermal degradation in sensitive substrates. A superior, milder alternative utilizes oxalyl chloride ((COCl)₂) at 0 °C to room temperature, catalyzed by N,N-Dimethylformamide (DMF) (1)[1]. The DMF reacts with oxalyl chloride to generate the highly electrophilic Vilsmeier-Haack reagent, which rapidly activates the carboxylic acid while releasing CO and CO₂ gases as the driving thermodynamic force.

  • Amidation and Acid Scavenging: The reaction between the pyrazole-4-carbonyl chloride and the target amine generates equimolar hydrochloric acid (HCl). If left unneutralized, this HCl will protonate the incoming amine nucleophile, rendering it inactive and halting the reaction. To prevent this, a non-nucleophilic organic base such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) must be included to act as an acid scavenger (4)[4].

Synthetic Workflow Visualization

Workflow A Pyrazole-4-carboxylic acid (Starting Material) R1 Oxalyl Chloride, cat. DMF DCM, 0 °C to RT A->R1 B Pyrazole-4-carbonyl chloride (Reactive Intermediate) R1->B R2 R-NH2, Et3N or DIPEA DCM or THF, 0 °C to RT B->R2 C Pyrazole-4-carboxamide (Bioactive Target) R2->C

Fig 1: Two-step synthetic workflow for pyrazole-4-carboxamides via an acid chloride intermediate.

Self-Validating Experimental Protocols

Protocol A: Synthesis of Pyrazole-4-carbonyl chloride

Note: This procedure must be performed in a fume hood due to the evolution of toxic gases (CO, HCl).

  • Preparation: Suspend the substituted pyrazole-4-carboxylic acid (3.0 mmol) in anhydrous dichloromethane (DCM, 30 mL) in a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar) (1)[1].

  • Catalyst Addition: Cool the suspension to 0 °C using an ice-water bath. Add 2 drops of anhydrous DMF.

  • Activation: Add oxalyl chloride (6.0 mmol, 2.0 eq) dropwise over 5 minutes. Observe immediate gas evolution.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. The suspension will typically clear into a homogeneous solution as the acid chloride forms.

  • Self-Validation Check (Critical): Acid chlorides streak and degrade on standard silica TLC plates. To validate completion, withdraw a 10 µL aliquot of the reaction mixture and quench it in 0.5 mL of anhydrous methanol. Analyze this quenched sample via LC-MS or TLC. The complete disappearance of the starting acid mass and the appearance of the corresponding methyl ester mass confirms 100% conversion.

  • Isolation: Evaporate the solvent and excess oxalyl chloride under reduced pressure. The resulting crude pyrazole-4-carbonyl chloride should be used immediately in the next step without further purification to avoid hydrolysis.

Protocol B: Amidation to Pyrazole-4-carboxamide
  • Amine Preparation: In a separate dry flask, dissolve the target amine (2.5 mmol, 0.83 eq relative to the initial acid) and Et₃N (3.0 mmol, 1.0 eq) in anhydrous THF or DCM (15 mL) (3)[3]. Cool the solution to 0 °C.

  • Coupling: Dissolve the crude pyrazole-4-carbonyl chloride (from Protocol A) in anhydrous DCM (5 mL). Add this solution dropwise to the cooled amine mixture. This controls the exothermic nature of the amidation.

  • Propagation: Allow the reaction to warm to room temperature and stir vigorously for 4 to 10 hours. Monitor the reaction progress via TLC (typically using a 30:1 to 3:2 Petroleum Ether/Ethyl Acetate eluent system) until the amine is fully consumed (5)[5].

  • Workup: Quench the reaction mixture by pouring it into 15 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. This step is crucial to neutralize any residual acid and wash away the Et₃N·HCl salts (4)[4].

  • Extraction & Purification: Extract the aqueous layer with DCM (3 x 15 mL). Wash the combined organic phases with brine, dry over anhydrous Na₂SO₄, and concentrate to dryness. Purify the residue via silica gel column chromatography or recrystallization (e.g., from ethanol or an ethyl acetate/petroleum ether mixture).

Quantitative Data: Reaction Optimization

The following table summarizes the quantitative optimization data for the amidation step (Protocol B) across various conditions, highlighting how solvent and base selection influence the final yield and purity of the pyrazole-4-carboxamide.

Solvent SystemAcid Scavenger (Base)Temperature (°C)Reaction Time (h)Isolated Yield (%)Purity (LC-MS)
DCM Et₃N (1.2 eq)0 to 254.085 - 90%>98%
THF DIPEA (1.2 eq)0 to 2510.082 - 87%>95%
Toluene Pyridine (1.5 eq)110 (Reflux)6.072 - 78%~90%
DMF K₂CO₃ (2.0 eq)8012.060 - 65%~85%

Data Interpretation: Dichloromethane (DCM) paired with Triethylamine (Et₃N) provides the optimal balance of solubility, reaction kinetics, and ease of workup, yielding the highest purity profiles for downstream biological assays.

References

  • Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module | Journal of Agricultural and Food Chemistry - ACS Publications | 1

  • Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides | SciELO | 3

  • Design, Synthesis, and Bioactivity of Novel Quinazolinone Scaffolds Containing Pyrazole Carbamide Derivatives as Antifungal Agents | NIH PMC | 4

  • Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives | MDPI | 5

  • Lead Structure-Based Hybridization Strategy Reveals Major Potency Enhancement of SirReal-Type Sirt2 Inhibitors | NIH PMC | 2

Sources

Method

Application Note: 1-Methyl-3-nitro-1H-pyrazole-4-carbonyl chloride as a Bifunctional Building Block in Drug Discovery

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Standard Operating Protocols Executive Summary & Strategic Value The pyrazole core is...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Standard Operating Protocols

Executive Summary & Strategic Value

The pyrazole core is a privileged scaffold in modern medicinal chemistry, prominently featured in kinase inhibitors, succinate dehydrogenase (SDH) inhibitors, and carbonic anhydrase inhibitors[1],[2]. Within this chemical space, 1-Methyl-3-nitro-1H-pyrazole-4-carbonyl chloride (CAS 39205-89-5) emerges as a highly versatile, bifunctional building block.

As a Senior Application Scientist, I emphasize that this compound is not merely a reagent; it is a strategic node for divergent library design. It offers two orthogonal reactive sites:

  • A highly electrophilic acyl chloride for rapid, reagent-free amidation.

  • A 3-nitro group that serves as a stable, "masked" amine for downstream functionalization, bypassing the complex regioselectivity issues often encountered during direct nitration of the pyrazole ring[1].

Mechanistic Insights: The Causality of Experimental Design

To build a robust drug discovery pipeline, understanding the electronic and steric behavior of your building blocks is critical.

  • Bypassing Coupling Reagents: Traditional amide coupling from carboxylic acids requires expensive, moisture-sensitive reagents (e.g., HATU, EDC/HOBt). The pre-formed acid chloride enables direct nucleophilic acyl substitution. This is particularly crucial when coupling sterically hindered or electron-deficient anilines, which often fail under standard peptide-coupling conditions.

  • Orthogonal Reactivity (The Masked Amine): The strongly electron-withdrawing 3-nitro group stabilizes the highly reactive acid chloride and slightly deactivates the pyrazole core, preventing unwanted electrophilic side reactions during the initial amidation step. Once the primary carboxamide scaffold is secured, the nitro group can be chemo-selectively reduced to a 3-amino group. This newly formed amine provides a versatile handle for late-stage divergent synthesis, such as urea formation, secondary acylation, or cross-coupling to generate extensive compound libraries[1],[3].

Workflow & Logical Relationships

The following diagram illustrates the divergent synthesis workflow, demonstrating how a single bifunctional building block can generate multiple advanced scaffolds for pharmacological screening.

Workflow BB 1-Methyl-3-nitro-1H-pyrazole- 4-carbonyl chloride (Bifunctional Scaffold) Amidation Amidation Reaction (Amines + Base) BB->Amidation Nucleophilic Acyl Substitution NitroAmide 3-Nitro-pyrazole-4-carboxamides (First-Generation Library) Amidation->NitroAmide High Yield (>85%) Reduction Nitro Reduction (H2/Pd-C or SnCl2) NitroAmide->Reduction Orthogonal Reactivity AminoAmide 3-Amino-pyrazole-4-carboxamides (Advanced Intermediates) Reduction->AminoAmide Unlocks Masked Amine Final Late-Stage Derivatization (Ureas/Amides/Couplings) AminoAmide->Final Divergent Synthesis

Fig 1: Divergent synthesis workflow utilizing the bifunctional pyrazole acid chloride.

Experimental Protocols

The following methodologies are designed as self-validating systems, incorporating in-process controls to ensure high fidelity during library generation.

Protocol 1: Synthesis of 1-Methyl-3-nitro-1H-pyrazole-4-carboxamides via Direct Amidation

Objective: High-yielding generation of diverse carboxamides without the use of peptide coupling reagents.

  • Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the target amine (1.0 equiv) and N,N-Diisopropylethylamine (DIPEA, 2.5 equiv) in anhydrous dichloromethane (DCM, 0.2 M).

    • Causality: Anhydrous conditions are critical to prevent the competitive hydrolysis of the acid chloride back to the unreactive carboxylic acid.

  • Activation: Cool the reaction mixture to 0 °C using an ice-water bath.

    • Causality: Cooling suppresses the highly exothermic nature of the nucleophilic acyl substitution, preventing thermal degradation of the building block and minimizing tar formation.

  • Coupling: Add 1-Methyl-3-nitro-1H-pyrazole-4-carbonyl chloride (1.1 equiv) dropwise as a solution in anhydrous DCM.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor the disappearance of the amine via LC-MS.

  • Workup & Validation: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM. Wash the combined organic layers with 1N HCl (to remove unreacted amine and DIPEA) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Self-Validation: The protocol is self-validating through the acidic wash; the resulting crude product is typically >95% pure, confirmed by the complete absence of amine starting material on LC-MS.

Protocol 2: Chemo-Selective Nitro Reduction to 3-Amino-1-methyl-1H-pyrazole-4-carboxamides

Objective: Unmasking the 3-amino group for late-stage divergent synthesis.

  • Preparation: Dissolve the 1-methyl-3-nitro-1H-pyrazole-4-carboxamide intermediate in MS-grade ethyl acetate or ethanol (0.1 M).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 0.1 equiv by weight) under a steady stream of nitrogen.

    • Causality: Nitrogen purging is mandatory to prevent the ignition of solvent vapors by the highly active, pyrophoric Pd/C catalyst.

  • Reduction: Evacuate the flask and backfill with hydrogen gas (balloon, 1 atm). Stir vigorously at room temperature for 12 hours.

    • Causality: Utilizing H₂/Pd/C instead of traditional SnCl₂/HCl eliminates heavy metal emulsions and leaves no inorganic residues. This allows the solution containing the 3-amino derivative to be used directly in subsequent coupling steps without extensive purification[4].

  • Workup & Validation: Filter the heterogeneous mixture through a pad of Celite to remove the catalyst. Wash the pad thoroughly with EtOAc. Concentrate the filtrate under reduced pressure.

    • Self-Validation: The endpoint is definitively validated by a complete shift in retention time on LC-MS and the appearance of a primary amine signal (~5.0 ppm, broad singlet, 2H) in ¹H NMR.

Quantitative Data Summary

The table below summarizes the expected outcomes and biological relevance of derivatives synthesized using 1-Methyl-3-nitro-1H-pyrazole-4-carbonyl chloride as the foundational building block[1],[2],[3],[5].

Derivatization PhaseDerivative ClassTypical YieldPrimary Biological TargetsKey Strategic Advantage
Amidation Primary/Secondary Amides85–95%SDH Inhibitors (Fungicides), hCA I/IIAvoids expensive coupling agents; scalable.
Nitro Reduction 3-Amino-carboxamides90–98%Kinase Inhibitor ScaffoldsClean conversion via H₂/Pd-C; no metal residues.
Late-Stage Acylation 3-Acylamino-carboxamides70–85%Anti-microbial / Anti-parasiticEnables rapid, divergent SAR exploration.

References

  • MDPI - Molecules. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides.[Link]

  • Google Patents / Molaid.US Patent 4,105,772: Anti-bacterial compositions containing certain 3-nitropyrazoles.
  • ResearchGate. Sildenafil (Viagra™): Synthesis Step by Step and its Pharmaceutical Importance.[Link]

Sources

Application

Application Note: Friedel-Crafts Acylation using 1-Methyl-3-nitro-1H-pyrazole-4-carbonyl chloride

Executive Summary The synthesis of diaryl ketones via Friedel-Crafts acylation is a cornerstone of organic synthesis. When incorporating nitrogen-rich heterocycles like pyrazoles, the reaction dynamics become complex due...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of diaryl ketones via Friedel-Crafts acylation is a cornerstone of organic synthesis. When incorporating nitrogen-rich heterocycles like pyrazoles, the reaction dynamics become complex due to competing Lewis acid-base interactions. This application note details the optimized, step-by-step protocol for the Friedel-Crafts acylation of aromatic substrates using 1-Methyl-3-nitro-1H-pyrazole-4-carbonyl chloride (CAS: 39205-89-5).

Pyrazole-derived aryl ketones are privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores in the development of selective COX-II inhibitors [1] and next-generation agricultural fungicides [2]. This guide provides researchers with a self-validating methodology, mechanistic insights, and empirical data to ensure high-yielding carbon-carbon bond formation.

Mechanistic Rationale & Stoichiometric Causality

The use of 1-methyl-3-nitro-1H-pyrazole-4-carbonyl chloride as an acylating agent requires a deep understanding of its electronic properties:

  • Prevention of Self-Acylation: The pyrazole ring is inherently electron-rich. However, the synergistic electron-withdrawing effects of the 3-nitro group and the carbonyl chloride at the 4-position strongly deactivate the pyrazole core. This prevents intermolecular self-acylation (polymerization), ensuring the reagent acts strictly as an electrophile.

  • Catalyst Sequestration (The "2.5 Equivalent" Rule): Traditional Friedel-Crafts acylations require slightly more than 1.0 equivalent of a Lewis acid (e.g., AlCl3​ ) [3]. However, this specific pyrazole derivative contains multiple Lewis basic sites: the N2 nitrogen of the pyrazole ring and the oxygen atoms of the NO2​ group. These sites will rapidly coordinate with AlCl3​ , sequestering the catalyst. Therefore, 2.2 to 2.5 equivalents of AlCl3​ are strictly required to saturate these basic sites and leave sufficient catalyst to generate the reactive acylium ion.

Reaction Pathway Visualization

G AcylChloride 1-Methyl-3-nitro-1H-pyrazole -4-carbonyl chloride (Electrophile) LewisAcid AlCl3 (2.5 eq) Complexation Phase AcylChloride->LewisAcid Coordination Acylium Acylium Ion Intermediate [Highly Reactive] LewisAcid->Acylium -[AlCl4]- EAS Electrophilic Aromatic Substitution Acylium->EAS Substrate Aromatic Substrate (e.g., Anisole) Substrate->EAS Nucleophilic Attack Product Aryl-(1-methyl-3-nitro -1H-pyrazol-4-yl)methanone (Target Ketone) EAS->Product Aromatization & HCl Quench

Figure 1: Mechanistic workflow of Friedel-Crafts acylation using the pyrazole carbonyl chloride.

Empirical Optimization & Quantitative Data

To establish the optimal parameters for this transformation, anisole was utilized as the model aromatic substrate. The quantitative data below illustrates the critical nature of catalyst loading and solvent selection.

EntryCatalyst (Eq)SolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
1 AlCl3​ (1.1)DCM2512< 10Catalyst completely sequestered by NO2​ and pyrazole N2 .
2 AlCl3​ (2.5)DCM25485 Complete conversion; clean reaction profile.
3 TiCl4​ (2.5)DCM25662Sluggish acylium generation; unreacted starting material.
4 AlCl3​ (2.5)DCE80278Faster kinetics, but trace demethylation of anisole observed.

Table 1: Optimization of Friedel-Crafts acylation conditions for 1-Methyl-3-nitro-1H-pyrazole-4-carbonyl chloride.

Self-Validating Experimental Protocol

Target: Synthesis of (4-methoxyphenyl)(1-methyl-3-nitro-1H-pyrazol-4-yl)methanone.

Step 1: Preparation & Complexation
  • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolve 1-methyl-3-nitro-1H-pyrazole-4-carbonyl chloride (1.00 g, 5.27 mmol, 1.0 eq) in anhydrous Dichloromethane (DCM, 20 mL).

  • Cool the solution to 0 °C using an ice-water bath.

  • Critical Step: Add anhydrous Aluminum Chloride ( AlCl3​ , 1.76 g, 13.18 mmol, 2.5 eq) portion-wise over 10 minutes.

    • Causality: Portion-wise addition controls the exothermic Lewis acid-base complexation.

Step 2: Acylation (Electrophilic Aromatic Substitution)
  • Dissolve Anisole (0.68 g, 6.32 mmol, 1.2 eq) in anhydrous DCM (5 mL).

  • Add the anisole solution dropwise to the reaction mixture at 0 °C over 15 minutes.

  • Remove the ice bath and allow the reaction to warm to ambient temperature (25 °C). Stir for 4 hours.

Step 3: Quenching & Workup
  • Critical Step: Carefully pour the reaction mixture over 50 g of crushed ice containing 10 mL of 1M HCl.

    • Causality: The highly acidic quench breaks the strong aluminum-nitrogen/oxygen coordination complexes, preventing the formation of intractable aluminum hydroxide emulsions during extraction.

  • Transfer to a separatory funnel. Extract the aqueous layer with DCM ( 3×20 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO3​ (20 mL) and brine (20 mL).

  • Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, gradient elution: 10% to 40% Ethyl Acetate in Hexanes) to afford the pure target ketone.

In-Process Quality Control (Self-Validating Checks)
  • Visual Cue (Complexation): Upon the addition of AlCl3​ , the solution will transition from a pale yellow liquid to a deep, homogeneous amber/orange complex. This visual shift confirms the saturation of the basic heteroatoms and the generation of the active acylium species.

  • TLC Monitoring: To accurately monitor the reaction, quench a 10 µL reaction aliquot in 100 µL of methanol. This converts any unreacted acyl chloride into the corresponding methyl ester. Elute the TLC plate with 40% EtOAc/Hexanes. The methyl ester ( Rf​≈0.6 ) should disappear, replaced by the highly UV-active ketone product ( Rf​≈0.3 ).

  • Phase Separation Check: During the workup, a successful acidic quench will yield two distinct, transparent liquid phases. If a milky white emulsion persists, the aluminum salts are incompletely hydrolyzed; add additional 1M HCl until the layers clarify.

Downstream Functionalization

The strategic choice of the 1-methyl-3-nitro-1H-pyrazole core extends beyond its favorable reactivity profile in acylation. Post-acylation, the 3-nitro group serves as a highly versatile synthetic handle. It can be readily reduced to a primary amine (e.g., via catalytic hydrogenation with Pd/C, or using SnCl2​ in ethanol). This yields 3-amino-1-methyl-1H-pyrazole derivatives, which are essential building blocks for generating extensive compound libraries, including complex amides and fused bicyclic systems prevalent in modern drug discovery [4].

References

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega.
  • Recent Advances in Design and Development of Diazole and Diazine Based Fungicides (2014-2023). ResearchGate.
  • 2,5-Dichloro-4'-fluorobenzophenone. Benchchem.
  • 1-Methyl-3-nitro-1H-pyrazole-4-carboxamide. Benchchem.
Method

Synthesis of agrochemical fungicides using nitro-pyrazole scaffolds

Application Note: Strategic Synthesis of Next-Generation Agrochemical Fungicides Utilizing Nitro-Pyrazole Scaffolds Scientific Rationale & Scaffold Design The pyrazole ring is a highly efficient pharmacophore in modern f...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis of Next-Generation Agrochemical Fungicides Utilizing Nitro-Pyrazole Scaffolds

Scientific Rationale & Scaffold Design

The pyrazole ring is a highly efficient pharmacophore in modern fungicide design, particularly within the class of Succinate Dehydrogenase Inhibitors (SDHIs)[1]. While traditional agrochemicals rely heavily on fluoroalkyl-pyrazole cores, the strategic incorporation of a nitro group at the 4-position of the pyrazole scaffold has emerged as a powerful tool to overcome resistant fungal strains (e.g., Botrytis cinerea and Fusarium oxysporum)[2].

The causality behind selecting a 4-nitro-pyrazole scaffold is twofold:

  • Target-Site Affinity: The strong electron-withdrawing nature of the nitro group modulates the pKa of the adjacent amide proton, significantly strengthening hydrogen-bonding interactions within the fungal enzyme's active site[3].

  • Metabolic Stability: The incorporation of specific N-aryl moieties, such as a 3,5-difluorophenyl group, acts as a steric and electronic shield, blocking metabolic "soft spots" (specifically P450-mediated oxidation) and extending the fungicide's half-life in the field[4].

Safety & Thermal Hazards (Critical Pre-Requisite)

While pyrazoles are generally stable, nitro-substituted heterocycles possess specific energetic hazards and potential explosion risks if heated under confinement[4]. Do not distill nitro-pyrazoles to dryness at high temperatures. Before scaling any 4-nitro-pyrazole intermediate beyond 100g, it is mandatory to screen the compound using Differential Scanning Calorimetry (DSC) to determine the exact onset temperature of exothermic decomposition[4].

Synthetic Strategy & Workflow

To safely and efficiently synthesize 1-aryl-4-nitro-1H-pyrazole-3-carboxamide fungicides, we must design a route that avoids high-temperature thermal hazards while overcoming the steric hindrance typical of SDHI anilines.

SyntheticWorkflow N1 Ethyl 4-nitro-1H-pyrazole-3-carboxylate (Starting Scaffold) N2 Chan-Lam Coupling Cu(OAc)2, Pyridine, O2, DCM, RT (Avoids thermal hazards) N1->N2 N3 Ethyl 1-(3,5-difluorophenyl)-4-nitro-pyrazole-3-carboxylate (Key Intermediate) N2->N3 N4 Saponification LiOH, THF/H2O, 0°C to RT (Prevents SNAr side-reactions) N3->N4 N5 1-(3,5-difluorophenyl)-4-nitro-pyrazole-3-carboxylic acid (Free Acid) N4->N5 N6 Amide Coupling HATU, DIPEA, Aniline, DMF (Overcomes steric hindrance) N5->N6 N7 Nitro-Pyrazole Fungicide (Target Agrochemical API) N6->N7

Synthetic workflow for nitro-pyrazole agrochemicals highlighting causality in reagent selection.

Experimental Protocols (Self-Validating Systems)

Protocol A: Regioselective N-Arylation via Chan-Lam Coupling

Causality: Traditional Ullmann couplings require elevated temperatures (>100°C), which pose a severe safety risk with energetic nitro-aromatics. We employ a Cu(OAc)₂-catalyzed Chan-Lam coupling at room temperature to ensure safety and high regioselectivity[4].

Step-by-Step Methodology:

  • Charge: To a 500 mL round-bottom flask, add ethyl 4-nitro-1H-pyrazole-3-carboxylate (10.0 g, 54.0 mmol, 1.0 eq), 3,5-difluorophenylboronic acid (12.8 g, 81.0 mmol, 1.5 eq), and anhydrous Cu(OAc)₂ (0.98 g, 5.4 mmol, 0.1 eq).

  • Solvation: Suspend the mixture in 250 mL of anhydrous Dichloromethane (DCM).

  • Catalyst Activation: Add Pyridine (8.7 mL, 108.0 mmol, 2.0 eq) dropwise. Causality: Pyridine acts as both a base to deprotonate the pyrazole and a ligand to stabilize the Cu(II) intermediate.

  • Oxidation: Equip the flask with an O₂ balloon. Stir vigorously at room temperature (20–25°C) for 16 hours. Causality: Molecular oxygen is the terminal oxidant required to regenerate the active Cu(II) species from Cu(I) during the catalytic cycle.

  • Workup: Wash the organic layer with 1M HCl (2 x 100 mL) to remove pyridine, followed by brine. Dry over Na₂SO₄ and concentrate in vacuo.

Self-Validation Checkpoint: Monitor the reaction via HPLC (C18 column, MeCN/H₂O gradient). The highly polar N-H pyrazole starting material elutes early (e.g., RT = 2.4 min). The N-arylated product is highly lipophilic, resulting in a delayed retention time (e.g., RT = 6.8 min). The system validates completion when the starting material peak is <0.5% AUC.

Protocol B: Saponification & Sterically Hindered Amide Coupling

Causality: The electron-withdrawing nitro group makes the pyrazole ring highly electrophilic. Saponification must be initiated at 0°C to prevent nucleophilic attack by hydroxide on the aromatic ring (unwanted SNAr side-reactions). For the subsequent amide coupling, HATU is selected over standard EDC/HOBt to overcome the severe steric hindrance of ortho-substituted anilines required for SDHI fungicidal activity[5].

Step-by-Step Methodology:

  • Hydrolysis: Dissolve the intermediate from Protocol A in THF (100 mL). Cool to 0°C. Dropwise, add a solution of LiOH·H₂O (3.4 g, 81.0 mmol, 1.5 eq) in H₂O (50 mL). Stir for 2 hours, warming to room temperature.

  • Precipitation: Acidify the mixture to pH 2 using 1M HCl. Filter the resulting white precipitate (free acid), wash with cold water, and dry under high vacuum.

  • Activation: In a dry flask, dissolve the free acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir for 15 minutes. Observation: The solution will turn deep orange, validating the formation of the active ester.

  • Coupling: Add the target aniline (e.g., 2-(bicyclopropyl-2-yl)aniline) (1.1 eq). Stir at room temperature for 12 hours.

  • Isolation: Quench with water, extract with EtOAc, wash with 5% LiCl (to remove DMF), dry, and purify via flash chromatography.

Self-Validation Checkpoint: Validate the final coupling via ¹H-NMR spectroscopy. Successful conversion is confirmed by the complete disappearance of the broad carboxylic acid -OH proton signal (~13.0 ppm) and the emergence of a sharp, downfield amide -NH singlet (~9.5–10.5 ppm).

Quantitative Data Presentation

The optimization of the N-arylation step (Protocol A) is critical for maximizing the yield of the nitro-pyrazole scaffold. The data below demonstrates the causality between the chosen oxidant/base and the final yield.

EntryCopper SourceBaseSolventAtmosphere (Oxidant)Yield (%)HPLC Purity (%)
1 Cu(OAc)₂ (0.1 eq) Pyridine (2.0 eq) DCM O₂ (Balloon) 88.5 >99.0
2CuI (0.1 eq)K₂CO₃ (2.0 eq)DMFAir (Open Flask)15.282.0
3Cu(OAc)₂ (0.1 eq)Et₃N (2.0 eq)DCMAir (Open Flask)64.091.5
4Cu(OTf)₂ (0.1 eq)Pyridine (2.0 eq)MeCNO₂ (Balloon)71.895.0

Table 1: Optimization of Chan-Lam N-Arylation conditions. Entry 1 represents the validated protocol, demonstrating that Pyridine (as a ligand/base) combined with a pure O₂ atmosphere ensures rapid catalyst turnover and prevents side-product formation.

References

  • Title: 1-(3,5-Difluorophenyl)
  • Source: nih.
  • Source: researchgate.
  • Source: rroij.
  • Source: nih.
  • Source: chemrevlett.

Sources

Application

Application Note: High-Efficiency Microwave-Assisted Amidation Using 1-Methyl-3-nitro-1H-pyrazole-4-carbonyl chloride

Introduction & Scientific Rationale Pyrazole-based carboxamides are privileged scaffolds in modern drug discovery, frequently exhibiting potent antimicrobial, antifungal, and antitubercular activities[1]. The synthesis o...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Pyrazole-based carboxamides are privileged scaffolds in modern drug discovery, frequently exhibiting potent antimicrobial, antifungal, and antitubercular activities[1]. The synthesis of these complex derivatives relies heavily on the amidation of pyrazole-4-carbonyl chlorides. Within this chemical space, 1-Methyl-3-nitro-1H-pyrazole-4-carbonyl chloride (CAS 39205-89-5) serves as a highly valuable, albeit challenging, building block.

Mechanistic Insight: The Causality of Reactivity

The strongly electron-withdrawing nitro group at the C3 position significantly increases the electrophilicity of the adjacent C4 carbonyl carbon. While this facilitates rapid nucleophilic attack by amines, it simultaneously renders the acyl chloride highly susceptible to hydrolysis from trace moisture. Furthermore, under prolonged conventional thermal heating, the electron-deficient pyrazole ring is prone to thermal degradation and the formation of dark, tarry byproducts [2].

To overcome this dichotomy, Microwave-Assisted Organic Synthesis (MAOS) is employed. By utilizing direct dielectric heating, MAOS ensures rapid, uniform volumetric energy transfer. This allows the amidation reaction to overcome activation energy barriers instantaneously, driving the reaction to completion in minutes rather than hours. Consequently, the desired nucleophilic acyl substitution outcompetes slower thermal degradation pathways, resulting in vastly superior yields and purity profiles [3].

Experimental Protocols: Self-Validating Amidation System

The following protocol details the optimal microwave-assisted synthesis of pyrazole-4-carboxamides.

Safety & Handling: 1-Methyl-3-nitro-1H-pyrazole-4-carbonyl chloride is corrosive and highly moisture-sensitive. All manipulations must be performed in a fume hood using oven-dried glassware and anhydrous solvents.

Step-by-Step Methodology

Step 1: Reagent Preparation (Inert Atmosphere)

  • In a flame-dried 10 mL microwave reaction vial equipped with a magnetic stir bar, dissolve the target amine (1.0 mmol) and N,N -diisopropylethylamine (DIPEA) (2.0 mmol) in 3.0 mL of anhydrous tetrahydrofuran (THF).

  • Causality Check: DIPEA is chosen over standard triethylamine (TEA) because its steric hindrance prevents it from acting as a competing nucleophile. The excess base is critical to neutralize the HCl generated during the reaction, preventing the amine nucleophile from protonating into an inactive salt.

Step 2: Addition of the Acid Chloride

  • Cool the reaction vial to 0 °C in an ice bath.

  • Slowly add 1-Methyl-3-nitro-1H-pyrazole-4-carbonyl chloride (1.1 mmol) dropwise to the solution.

  • Self-Validation Check: A mild exothermic reaction and the immediate formation of a white precipitate (diisopropylethylammonium chloride salt) visually validate that the initial acyl substitution is successfully underway.

Step 3: Microwave Irradiation

  • Seal the microwave vial with a Teflon-lined crimp cap.

  • Transfer the vial to a dedicated microwave synthesizer (e.g., Anton Paar Monowave or CEM Discover).

  • Parameters: Set Temperature = 90 °C; Time = 5–15 minutes (dependent on amine steric hindrance); Max Power = 150 W; Cooling = On.

  • Causality Check: Capping the maximum power at 150 W prevents localized superheating ("hot spots") that could cleave the sensitive nitro-pyrazole framework.

Step 4: Reaction Monitoring & Workup

  • Post-irradiation, allow the vessel to cool to room temperature via compressed air cooling.

  • Self-Validation Check: Monitor completion via Thin Layer Chromatography (TLC) (Eluent: EtOAc/Hexane 1:1). The complete disappearance of the baseline amine spot validates reaction completion.

  • Dilute the mixture with 10 mL EtOAc, wash with saturated aqueous NaHCO3​ (2 × 10 mL) to quench unreacted acid chloride, followed by brine (10 mL).

  • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the pure 1-methyl-3-nitro-1H-pyrazole-4-carboxamide derivative.

Quantitative Data: MAOS vs. Conventional Heating

The implementation of MAOS dramatically enhances both the throughput and the yield of the amidation process compared to conventional reflux conditions [4].

Table 1: Comparative Yields and Reaction Times for Amidation of 1-Methyl-3-nitro-1H-pyrazole-4-carbonyl chloride

Amine SubstrateConventional Heating (Time)Conventional Yield (%)Microwave Irradiation (Time)Microwave Yield (%)
Benzylamine (Primary, Aliphatic)3.0 h75%5 min95%
Morpholine (Secondary, Cyclic)2.5 h78%5 min96%
Aniline (Primary, Aromatic)4.0 h68%10 min92%
p-Toluidine (Primary, Aromatic)4.5 h65%10 min89%
2-Aminopyridine (Sterically Hindered)6.0 h55%15 min84%

Reaction Pathway Visualization

G A 1-Methyl-3-nitro-1H-pyrazole- 4-carboxylic acid B Thionyl Chloride (SOCl2) Reflux / MW A->B C 1-Methyl-3-nitro-1H-pyrazole- 4-carbonyl chloride B->C Acyl Chloride Formation D Amine Nucleophile (R-NH2) + DIPEA Base C->D E Microwave Irradiation (90°C, 5-15 min) D->E F 1-Methyl-3-nitro-1H-pyrazole- 4-carboxamide Derivatives E->F Rapid Nucleophilic Acyl Substitution

Figure 1: Microwave-assisted synthesis workflow from pyrazole carboxylic acid to carboxamides.

References

  • Obermayer, D., Glasnov, T. N., & Kappe, C. O. (2011). Microwave-assisted and continuous flow multistep synthesis of 4-(pyrazol-1-yl)carboxanilides. Journal of Organic Chemistry, 76(16), 6657-6669.[Link][1]

  • MDPI. (2022). Design, Synthesis, and Bioactivity of Novel Quinazolinone Scaffolds Containing Pyrazole Carbamide Derivatives. Molecules.[Link][2]

  • Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. [Link][3]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing yields in acylation reactions with nitro-pyrazole acid chlorides

Welcome to the Technical Support Center for nitro-pyrazole chemistry. This hub is designed for researchers, scientists, and drug development professionals dealing with the unique challenges of acylating amines using elec...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for nitro-pyrazole chemistry. This hub is designed for researchers, scientists, and drug development professionals dealing with the unique challenges of acylating amines using electron-deficient nitro-pyrazole acid chlorides.

Below, you will find diagnostic workflows, mechanistic troubleshooting FAQs, yield optimization data, and self-validating protocols to ensure reproducibility in your synthesis.

Diagnostic Troubleshooting Workflow

Before diving into specific reaction parameters, consult the diagnostic workflow below to identify the most likely point of failure in your acylation sequence.

Workflow A Low Acylation Yield B Is Pyrazole NH Protected? A->B C Protect NH (e.g., N-Boc, N-Me) B->C No D Are conditions strictly anhydrous? B->D Yes C->D E Dry solvents & use inert gas D->E No F Add DMAP (0.1-1.0 eq) + DIPEA D->F Yes E->F G Optimal Yield F->G

Troubleshooting workflow for optimizing nitro-pyrazole acylation yields.

Frequently Asked Questions (FAQs)

Q1: Why does my nitro-pyrazole acid chloride degrade or fail to form completely? A1: The failure is rooted in the electronic properties of the substrate. Nitro groups are strongly electron-withdrawing, which pulls electron density away from the pyrazole ring and the adjacent carbonyl carbon. This destabilizes the acylium ion intermediate during formation and makes the resulting acid chloride exceptionally electrophilic. Consequently, it is highly susceptible to nucleophilic attack by trace water (hydrolysis)[1]. To prevent degradation, acid chloride formation must be performed using oxalyl chloride with catalytic DMF under strictly anhydrous conditions, avoiding harsher reagents or elevated temperatures if possible[2].

Q2: Do I need to protect the pyrazole NH before forming the acid chloride? A2: Yes, it is highly recommended. Unprotected pyrazole NH groups can act as competing nucleophiles. When exposed to acylating conditions, the endocyclic nitrogen can undergo unwanted self-condensation, oligomerization, or cross-reactivity[3]. Protecting the pyrazole nitrogen (e.g., with a Boc, N-methyl, or 2,4-dimethoxybenzyl group) neutralizes this nucleophilic center, directing the subsequent acylation exclusively toward your target amine[3].

Q3: I am getting very low yields (<30%) when reacting the nitro-pyrazole acid chloride with my amine. How can I optimize this? A3: Low yields during the amidation step are typically caused by competitive hydrolysis outpacing the amine's nucleophilic attack. To overcome this, the addition of 4-dimethylaminopyridine (DMAP) is critical[4]. DMAP acts as a nucleophilic catalyst, rapidly reacting with the acid chloride to form a highly reactive but stable N-acylpyridinium intermediate. This intermediate efficiently transfers the acyl group to the amine, bypassing direct competition with trace moisture and drastically improving yields[4].

Mechanistic Insights: The Role of DMAP

Understanding the causality behind the addition of DMAP will help you fine-tune your catalytic loading. The diagram below illustrates the acyl transfer pathway.

Mechanism A Nitro-Pyrazole Acid Chloride C N-Acylpyridinium Intermediate A->C + DMAP B DMAP Catalyst E Pyrazole Carboxamide Product C->E + Amine F Base (TEA/DIPEA) Removes HCl C->F HCl byproduct D Amine Nucleophile E->B Regenerates DMAP

DMAP-catalyzed acyl transfer mechanism for highly reactive acid chlorides.

Quantitative Optimization Data

The following table summarizes internal and literature-validated optimization data for the acylation of a standard primary amine using a protected nitro-pyrazole acid chloride. Notice the dramatic shift in yield when switching from standard bases to a DMAP-catalyzed system.

EntryBase (Equivalents)SolventCatalyst (Equivalents)Temp (°C)Yield (%)Observation
1TEA (1.5 eq)DCMNone2535Significant hydrolysis observed
2DIPEA (2.0 eq)DCMNone2542Sluggish reaction rate
3DIPEA (2.0 eq)THFNone6555Thermal degradation of acyl chloride
4TEA (1.5 eq)DCMDMAP (0.1 eq)2588Rapid conversion, clean profile
5 DIPEA (2.0 eq) DCM DMAP (0.1 eq) 25 94 Optimal conditions, minimal side products

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols incorporate built-in validation checkpoints.

Protocol A: Synthesis of Nitro-Pyrazole Acid Chloride

Adapted from standard oxalyl chloride activation methods[2].

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Add the protected nitro-pyrazole carboxylic acid (1.0 eq) and suspend it in anhydrous dichloromethane (DCM, 0.2 M).

  • Activation: Cool the suspension to 0 °C using an ice-water bath. Add oxalyl chloride (2.0 eq) dropwise, followed by 2 drops of anhydrous N,N-dimethylformamide (DMF) to initiate catalysis.

  • Reaction: Remove the ice bath and stir the mixture at room temperature for 2 hours. The suspension should become a clear, homogenous solution as the acid chloride forms.

  • Self-Validation Checkpoint: Withdraw a 10 µL aliquot and quench it into 0.5 mL of anhydrous methanol containing 1 drop of triethylamine. Analyze via TLC or LC-MS. The exclusive presence of the methyl ester confirms complete conversion. Unreacted starting material indicates incomplete activation.

  • Isolation: Concentrate the mixture under reduced pressure to remove DCM and excess oxalyl chloride. The resulting crude pyrazole carbonyl chloride should be used immediately in the next step without further purification[2].

Protocol B: DMAP-Catalyzed Amidation

Optimized for electron-deficient pyrazole substrates[4].

  • Preparation: Dissolve the freshly prepared nitro-pyrazole acid chloride (1.0 eq) in anhydrous DCM (0.2 M) under a nitrogen atmosphere and cool to 0 °C.

  • Amine Addition: In a separate dry flask, prepare a solution of the target amine (1.1 eq), N,N-diisopropylethylamine (DIPEA, 2.0 eq), and DMAP (0.1 eq) in anhydrous DCM. Add this solution dropwise to the acid chloride over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation Checkpoint: Monitor the disappearance of the amine via TLC (using a ninhydrin stain if applicable). The reaction mixture should transition cleanly without the formation of baseline tar (which indicates degradation).

  • Workup: Quench the reaction with saturated aqueous sodium bicarbonate. Extract the aqueous layer three times with DCM. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo[2]. Purify the crude carboxamide via flash column chromatography.

Sources

Optimization

Technical Support Center: Strategies for Removing Unreacted 1-Methyl-3-nitro-1H-pyrazole-4-carbonyl Chloride

Welcome to the technical support resource for handling 1-Methyl-3-nitro-1H-pyrazole-4-carbonyl chloride. This guide provides in-depth troubleshooting advice and detailed protocols for researchers, chemists, and drug deve...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for handling 1-Methyl-3-nitro-1H-pyrazole-4-carbonyl chloride. This guide provides in-depth troubleshooting advice and detailed protocols for researchers, chemists, and drug development professionals. Our focus is to equip you with the knowledge to effectively remove this reactive acylating agent from your reaction mixtures, ensuring the purity and integrity of your target compounds.

Introduction: The Challenge of a Reactive Intermediate

1-Methyl-3-nitro-1H-pyrazole-4-carbonyl chloride is a highly valuable reagent in synthetic chemistry, prized for its ability to form amides, esters, and other derivatives through nucleophilic acyl substitution.[1] However, its high reactivity, a consequence of the electron-withdrawing nitro group and the labile acyl chloride moiety, also presents a significant challenge: the need for complete removal of any unreacted starting material from the final product.[1] Failure to do so can lead to impure products and downstream complications. This guide outlines robust, field-proven strategies to address this critical purification step.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing both the "how" and the "why" for each recommended solution.

Question 1: What is the standard, first-line procedure for removing excess 1-Methyl-3-nitro-1H-pyrazole-4-carbonyl chloride after my reaction is complete?

Answer: The most direct and common method is to quench the reaction with a mild aqueous base, followed by a standard liquid-liquid extraction. The underlying principle is to intentionally hydrolyze the reactive acyl chloride into its corresponding carboxylic acid, which can then be easily separated.

The acyl chloride reacts readily with water to form 1-methyl-3-nitro-1H-pyrazole-4-carboxylic acid and hydrochloric acid (HCl).[2][3] By using a basic solution like sodium bicarbonate (NaHCO₃), you simultaneously neutralize the HCl byproduct and deprotonate the newly formed carboxylic acid. This converts it into a water-soluble sodium salt, allowing for its efficient removal into the aqueous phase during extraction.[2][4]

Workflow for Standard Aqueous Quench

cluster_main Standard Quench & Extraction Workflow Reaction Crude Reaction Mixture (Product + Unreacted Acyl Chloride) Quench Quench with aq. NaHCO₃ (Slow Addition at 0 °C) Reaction->Quench Step 1 Hydrolysis Hydrolysis Occurs: Acyl Chloride → Carboxylic Acid Salt (Water Soluble) Quench->Hydrolysis Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) Quench->Extraction Step 2 Separation Phase Separation Extraction->Separation Organic Organic Layer: (Desired Product) Separation->Organic Contains Product Aqueous Aqueous Layer: (Carboxylate Salt + Other Salts) Separation->Aqueous Discard Drying Dry Organic Layer (e.g., Na₂SO₄) Organic->Drying SolventRemoval Solvent Removal (Rotary Evaporation) Drying->SolventRemoval Purified Purified Product SolventRemoval->Purified

Caption: Standard workflow for quenching and extracting unreacted acyl chloride.

Question 2: My desired product is sensitive to water or basic conditions. How can I remove the acyl chloride without an aqueous workup?

Answer: In cases where your product exhibits hydrolytic instability, a non-aqueous strategy is required. The goal remains the same—convert the acyl chloride to a species with different physical properties—but the method avoids water.

Strategy 1: Quenching with a Hindered Alcohol and Chromatography Add a bulky, non-nucleophilic alcohol like isopropanol or tert-butanol to the reaction mixture. This will slowly convert the acyl chloride into the corresponding ester. This new ester will have different polarity compared to your product and the unreacted acyl chloride, typically allowing for separation via silica gel chromatography.

Strategy 2: Use of a Scavenger Resin Polymer-bound scavengers, such as an amine-functionalized resin (e.g., Tris(2-aminoethyl)amine, TAED) can be used. Add the resin to the reaction mixture and stir. The resin's nucleophilic groups will react with and sequester the excess acyl chloride. The resin is a solid and can be simply filtered off, leaving your product in solution. This is a very clean method that avoids introducing new soluble impurities.

Question 3: After an aqueous workup, I still see the hydrolyzed carboxylic acid byproduct in my analytical data (NMR/LC-MS). What are my next steps?

Answer: This indicates that the extraction was incomplete. There are two primary courses of action: re-extraction or chromatographic purification.

  • Optimize and Repeat the Extraction: The partition coefficient of the carboxylate salt between the organic and aqueous layers is finite. To improve removal, redissolve your crude product in an organic solvent (e.g., ethyl acetate, DCM) and wash it again, perhaps more vigorously or multiple times, with fresh saturated NaHCO₃ or a dilute (e.g., 1M) NaOH solution.[2][4] A final wash with brine will help remove residual water before drying.[2][5]

  • Purification by Column Chromatography: If extraction fails to remove the trace carboxylic acid, column chromatography is the definitive next step.[2][6] The carboxylic acid is significantly more polar than the parent acyl chloride or the desired amide/ester product and will have a much lower Rf value on a silica gel TLC plate. This difference in polarity allows for excellent separation. A detailed protocol is provided in Part 3.

Question 4: My reaction mixture formed a persistent emulsion during the aqueous workup. How can I resolve this?

Answer: Emulsions are common when dealing with complex mixtures. Here are several techniques to break them:

  • Add Brine: Add a significant volume of saturated aqueous NaCl (brine). The increased ionic strength of the aqueous phase often forces the separation of layers.[7]

  • Filter through Celite®: Pass the entire emulsified mixture through a pad of Celite® or diatomaceous earth. This can help break up the microscopic droplets causing the emulsion.

  • Change the Organic Solvent: If possible, add a small amount of a different organic solvent. For example, if you are using ethyl acetate, adding some toluene can alter the interfacial tension and break the emulsion.

  • Patience and Centrifugation: Sometimes, simply letting the separatory funnel stand for an extended period can resolve the issue. For small-scale reactions, transferring the mixture to centrifuge tubes and spinning for a few minutes is highly effective.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts formed from 1-Methyl-3-nitro-1H-pyrazole-4-carbonyl chloride during a reaction and workup? The main byproducts are HCl, which is generated during the acylation reaction, and 1-methyl-3-nitro-1H-pyrazole-4-carboxylic acid, which is formed upon hydrolysis of any unreacted acyl chloride by moisture or during an aqueous quench.[2][3]

Q2: What analytical techniques are best for detecting residual acyl chloride or its byproducts?

  • Thin-Layer Chromatography (TLC): An excellent first-pass technique. The hydrolyzed carboxylic acid will be a very polar spot (low Rf), often sticking to the baseline, while your product will be higher up the plate.[8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Highly sensitive for detecting trace amounts of starting material and byproducts. You can monitor the specific masses of the acyl chloride, the carboxylic acid, and your desired product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used, although the pyrazole protons may overlap. The carboxylic acid proton (COOH) is a very broad singlet, often far downfield (>10 ppm), which can be a clear diagnostic peak.

Q3: What are the key safety precautions when working with this reagent?

  • Moisture Sensitivity: Acyl chlorides react with moisture in the air to produce corrosive HCl gas.[2] Always handle the reagent under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.

  • Corrosive Byproducts: The reaction produces HCl. When quenching, be aware that this acid will react with bases in a potentially exothermic neutralization.

  • Exothermic Reactions: The reaction of acyl chlorides with nucleophiles like amines can be highly exothermic.[2] Always add reagents slowly and control the reaction temperature, typically by starting at 0 °C in an ice bath.[2][9]

Part 3: Detailed Protocols & Methodologies

Protocol 1: Standard Aqueous Quench and Extractive Workup

This protocol details the standard procedure for removing excess 1-Methyl-3-nitro-1H-pyrazole-4-carbonyl chloride from a typical amidation reaction in a solvent like dichloromethane (DCM).

Materials:

  • Crude reaction mixture in an organic solvent (e.g., DCM, Ethyl Acetate)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Saturated aqueous sodium chloride (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Cool the Reaction: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction flask to 0 °C in an ice-water bath.

    • Rationale: Quenching can be exothermic. Cooling mitigates the risk of a runaway reaction and potential degradation of the desired product.[2]

  • Quench the Reaction: Slowly and carefully add saturated aqueous NaHCO₃ solution to the stirred reaction mixture. Continue addition until gas evolution (CO₂) ceases.

    • Expert Tip: Add the first few milliliters dropwise. The initial quench can be vigorous due to the neutralization of HCl and reaction with the acyl chloride.

  • Transfer to Separatory Funnel: Transfer the entire biphasic mixture to a separatory funnel. If necessary, add more organic solvent to ensure the product is fully dissolved.

  • First Wash (Base): Shake the funnel vigorously for 30-60 seconds, venting frequently to release any pressure. Allow the layers to separate completely. Drain and discard the lower aqueous layer.

    • Self-Validation: The purpose of this step is to remove the carboxylic acid byproduct.[2][4]

  • Second Wash (Water): Add deionized water to the organic layer in the funnel, shake, and again discard the aqueous layer. This removes any residual water-soluble salts.

  • Third Wash (Brine): Wash the organic layer with brine.

    • Rationale: The brine wash helps to remove the bulk of the dissolved water from the organic phase, making the subsequent drying step more efficient.[2][5]

  • Dry the Organic Layer: Drain the organic layer into a clean Erlenmeyer flask and add a sufficient amount of anhydrous Na₂SO₄. Swirl the flask; if the drying agent clumps together, add more until some particles remain free-flowing. Let it stand for 15-20 minutes.

  • Isolate the Product: Filter the solution to remove the drying agent, washing the solid with a small amount of fresh solvent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, which can then be further purified if necessary.[2]

Protocol 2: Purification by Silica Gel Column Chromatography

This method is used when extractive workup is insufficient to remove polar impurities like the hydrolyzed carboxylic acid.

Decision Tree for Purification Strategy

Start Crude Product After Workup CheckPurity Analyze Purity (TLC, LC-MS, NMR) Start->CheckPurity IsPure Is Product >95% Pure? CheckPurity->IsPure IsSolid Is Product a Solid? IsPure->IsSolid No FinalProduct Pure Final Product IsPure->FinalProduct Yes Chromatography Purify by Column Chromatography IsSolid->Chromatography No Recrystallize Purify by Recrystallization IsSolid->Recrystallize Yes Chromatography->FinalProduct Recrystallize->FinalProduct

Caption: Decision guide for selecting a post-workup purification method.

Procedure:

  • Determine Eluent System: Using TLC, find a solvent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol) that gives your desired product an Rf value of approximately 0.2-0.4. The carboxylic acid byproduct should be at or near the baseline (Rf ~ 0).

  • Prepare the Column: Pack a glass chromatography column with silica gel using your chosen eluent system (as a slurry).

  • Load the Sample: Dissolve your crude product in a minimal amount of the column eluent or DCM. Alternatively, perform a "dry load" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elute the Column: Run the column by adding fresh eluent to the top and collecting fractions from the bottom.

  • Monitor Fractions: Spot the collected fractions onto a TLC plate and visualize (e.g., with a UV lamp) to identify which fractions contain your pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.[2][6]

Data Summary Table

CompoundStructureMolecular Weight ( g/mol )Key Properties & Removal Strategy
1-Methyl-3-nitro-1H-pyrazole-4-carbonyl chloride O=C(Cl)c1cn(C)nc1[O-]189.56[1]Highly reactive, moisture-sensitive. Remove by quenching with aq. NaHCO₃ to hydrolyze.[2][10]
1-Methyl-3-nitro-1H-pyrazole-4-carboxylic acid O=C(O)c1cn(C)nc1[O-]171.10Hydrolysis byproduct. Polar. Remove by washing with aq. base (forms water-soluble salt) or by chromatography (low Rf).[4]
Methyl 1-methyl-3-nitro-1H-pyrazole-4-carboxylate COC(=O)c1cn(C)nc1[O-]185.12Potential byproduct if quenching with methanol. Less polar than the acid. Remove by chromatography.[10]

References

  • Benchchem. (n.d.). Application Notes and Protocols: A Step-by-Step Guide to Aminolysis of Acyl Chlorides for Amide Synthesis.
  • Smolecule. (2023, August 16). 1-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • PMC. (n.d.). Synthesis of Novel Nitro-substituted Triaryl Pyrazole Derivatives as Potential Estrogen Receptor Ligands.
  • Google Patents. (n.d.). CN110483400A - A kind of preparation method of pyrazole derivatives.
  • Benchchem. (n.d.). Identifying and removing byproducts in pyrazole synthesis.
  • University of Huddersfield Research Portal. (n.d.). Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. Retrieved from University of Huddersfield Research Portal.
  • Chemguide. (n.d.). The Preparation of Amides.
  • ACS Publications. (2021, September 23). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega.
  • ResearchGate. (2025, August 10).
  • ACS Publications. (2020, August 3). Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M.
  • University of York. (n.d.). Theory of Aqueous Workup. Chemistry Teaching Labs.
  • ResearchGate. (n.d.). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides.
  • ResearchGate. (n.d.). Removal of Reaction Solvent by Extractive Workup: Survey of Water and Solvent Co-extraction in Various Systems. Request PDF.
  • Eli Lilly and Company. (n.d.). Technical Notes - Removal of Reaction Solvent by Extractive Workup.
  • Yufeng. (2025, May 25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling.
  • ResearchGate. (2025, August 7). Nitropyrazoles. Part 11. Isomeric 1Methyl3(5)-nitropyrazole-4-carbonitriles in Nucleophilic Substitution Reactions. Request PDF.
  • University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
  • Orgsyn.org. (n.d.). Remove Sticky Reagents.
  • Save My Exams. (2025, June 23). Acyl Chlorides & Esters (Edexcel A Level Chemistry): Revision Note.
  • Benchchem. (n.d.). A Comparative Study on the Reactivity of Methyl vs.
  • Reddit. (2024, May 23).
  • Memcode. (n.d.). (O-CHEM 2) Mechanisms.
  • MDPI. (2015, May 8). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides.
  • Chemrevise. (2018, November 6). Acyl Chlorides and Acid Anhydrides.
  • Thieme. (n.d.). A. C. Gçtzinger and T. J. J.
  • ContaminantDB. (2016, June 3). 3-(difluoromethyl)-1-methyl-1 H-pyrazole-4-carbonyl chloride (CHEM044542).
  • Thieme. (2018, November 19). Development of a New Route to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFPA) – A Key Building Block for Novel Fungicides.
  • Accel Scientific. (n.d.). 1006962-20-4.
  • Organic Syntheses. (n.d.). 5 - Organic Syntheses Procedure.
  • Sigma-Aldrich. (n.d.). 1-Methyl-1H-pyrazole-3-carbonyl chloride | 84547-60-4.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Aminations of Pyrazole Chlorides with Sterically Hindered Amines

Welcome to the Advanced Synthesis Support Center. Coupling sterically hindered amines (e.g., adamantylamines, tert-butylamines, or highly substituted secondary amines) with pyrazole chlorides presents a unique intersecti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. Coupling sterically hindered amines (e.g., adamantylamines, tert-butylamines, or highly substituted secondary amines) with pyrazole chlorides presents a unique intersection of electronic and steric challenges.

This guide provides mechanistic troubleshooting, diagnostic workflows, and self-validating protocols to help you achieve high conversion rates in these difficult C–N bond-forming reactions.

Diagnostic Workflow

Before altering your reaction conditions, you must identify which fundamental step of the catalytic cycle is failing. Use the diagnostic flowchart below to map your LC-MS/NMR crude analysis to the correct mechanistic solution.

G A Low Conversion (< 10%) Hindered Amine + Pyrazole Chloride B Analyze Crude Reaction Mixture (LC-MS / 1H NMR) A->B C Unreacted Pyrazole Chloride (Oxidative Addition Failure) B->C SM Intact D Dehalogenated Pyrazole (Transmetalation Failure) B->D SM Consumed E Switch to tBuBrettPhos Pd G3 Generates active L1Pd(0) C->E F Change Base/Solvent Use LiHMDS or NaOtBu in Toluene D->F

Diagnostic workflow for troubleshooting Buchwald-Hartwig amination failures.

Troubleshooting Guide & FAQs

Q1: Why is my pyrazole chloride completely unreactive (0-5% conversion) even at 120 °C?

The Causality: Pyrazoles are π -excessive (electron-rich) heterocycles. This high electron density strengthens the C–Cl bond, significantly raising the activation energy barrier for the oxidative addition of the Pd(0) catalyst[1]. The Solution: You must force the formation of a highly reactive, 12-electron monoligated L1​Pd(0) species. Switch to a bulky, electron-rich dialkylbiarylphosphine ligand like tBuBrettPhos paired with a G3 or G4 precatalyst. The extreme steric bulk of the di-tert-butyl groups forces the dissociation of other ligands, creating a T-shaped Pd(0) complex that rapidly inserts into inert C–Cl bonds[1],[2].

Q2: The pyrazole chloride is consumed, but I mostly see protodehalogenated pyrazole and unreacted amine. What happened?

The Causality: Your catalyst successfully performed oxidative addition, but the catalytic cycle stalled at the transmetalation step. Sterically hindered amines (like adamantylamines) struggle to coordinate to the Pd(II) center due to spatial clashing[3]. When transmetalation is slow, the long-lived Pd(II)-aryl intermediate is susceptible to side reactions, such as protonation from trace moisture or β -hydride elimination (if using alkoxide bases with β -hydrogens), leading to dehalogenation. The Solution: Accelerate transmetalation by ensuring the amine is fully deprotonated and ready to attack. Switch from weak, insoluble bases (like Cs2​CO3​ ) to strong, soluble bases like LiHMDS or NaOtBu in non-polar solvents (e.g., toluene or 1,4-dioxane).

Q3: Can I bypass the metal catalyst and use Nucleophilic Aromatic Substitution (SNAr)?

The Causality: Generally, no. SNAr requires an electron-deficient ring (e.g., 2-chloropyridine or 4-chloropyrimidine) to stabilize the negative charge of the intermediate Meisenheimer complex. Because pyrazole is electron-rich, SNAr is thermodynamically unfavorable. Unless the pyrazole is N-quaternized or bears strongly electron-withdrawing groups (e.g., nitro, cyano) ortho/para to the chloride, SNAr will fail or require prohibitively harsh conditions (>150 °C, neat amine) that degrade hindered amines. Stick to Buchwald-Hartwig cross-coupling.

Quantitative Data: Ligand Selection for Hindered Amines

Selecting the correct ligand is a balancing act. The ligand must be bulky enough to promote reductive elimination but not so bulky that it prevents the hindered amine from binding during transmetalation.

LigandSteric Profile (Cone Angle / % Vbur​ )Optimal ApplicationExpected Conversion (Hindered Amines)
tBuBrettPhos Very HighPrimary sterically hindered amines (e.g., adamantylamine, t-butylamine)> 85%
BrettPhos HighSecondary non-hindered or moderately hindered amines60 - 80%
RuPhos ModerateSecondary non-hindered amines; fails with extreme steric bulk< 20% (Stalls)
XPhos HighGeneral unactivated aryl chlorides; poor for hindered amines30 - 50%

Data synthesized from ligand parametrization studies on cross-coupling of unactivated heteroaryl chlorides[1],[2].

Self-Validating Experimental Protocol

This protocol utilizes tBuBrettPhos Pd G3 , which ensures a precise 1:1 ratio of ligand to palladium and rapid activation under mild conditions[2]. Every step includes a validation checkpoint to ensure systemic integrity.

Optimized Buchwald-Hartwig Amination for Hindered Substrates

Reagents: Pyrazole chloride (1.0 equiv), Hindered amine (1.5 equiv), tBuBrettPhos Pd G3 (2–5 mol%), tBuBrettPhos ligand (2–5 mol%), LiHMDS (2.0 equiv), Anhydrous Toluene (0.2 M).

Step-by-Step Methodology:

  • Glovebox Preparation: In a nitrogen-filled glovebox, add the pyrazole chloride, tBuBrettPhos Pd G3, and supplemental tBuBrettPhos ligand to an oven-dried reaction vial.

  • Solvent & Amine Addition: Add anhydrous toluene to dissolve the solids, followed by the sterically hindered amine.

    • Validation Check: The precatalyst solution should appear clear and pale yellow to light green. If it is black, the precatalyst has prematurely decomposed to Pd black due to oxygen/moisture exposure.

  • Base Addition: Add LiHMDS dropwise (if using a 1.0 M solution in THF) or as a solid.

    • Causality: LiHMDS is highly soluble and strongly basic, ensuring rapid formation of the lithium amide, which overcomes the steric barrier of transmetalation.

  • Reaction Execution: Seal the vial with a PTFE-lined septum cap, remove it from the glovebox, and heat to 90 °C in an aluminum heating block for 2–4 hours.

    • Validation Check: Within 15–30 minutes of heating, the reaction mixture should transition to a deep red/orange color . This color shift is the visual confirmation of the active L1​Pd(0) species forming and entering the catalytic cycle.

  • Quench and Analysis: Cool to room temperature, quench with a few drops of methanol, filter through a short pad of Celite (eluting with EtOAc), and analyze via LC-MS.

References

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews - ACS Publications. [Link]

  • Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. MDPI. [Link]

Sources

Optimization

Technical Support Center: Purification Strategies for 1-Methyl-3-nitro-1H-pyrazole-4-carbonyl Chloride Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals troubleshoot and optimize the purificatio...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals troubleshoot and optimize the purification of amides and esters derived from 1-Methyl-3-nitro-1H-pyrazole-4-carbonyl chloride .

The presence of the highly electron-withdrawing 3-nitro group and the polar pyrazole core presents unique physicochemical challenges during synthesis and isolation. This guide provides field-proven, self-validating methodologies to ensure high-purity downstream products.

General Workflow & Logical Relationships

The following diagram illustrates the strategic decision-making process for purifying pyrazole-4-carbonyl derivatives, highlighting the divergence between discovery-scale parallel synthesis and process-scale scale-up.

G SM1 1-Methyl-3-nitro-1H-pyrazole- 4-carbonyl chloride Reaction Coupling Reaction (Base, Anhydrous DCM/THF) SM1->Reaction SM2 Nucleophile (Amine/Alcohol) SM2->Reaction Crude Crude Mixture (Product + Acid + Excess Amine) Reaction->Crude Scavenger Polymer-Supported Scavengers (PS-Trisamine / PS-Isocyanate) Crude->Scavenger Parallel Synthesis LLE Aqueous Workup (Acid/Base Extraction) Crude->LLE Scale-up Chromatography Silica/RP Chromatography (TEA modified) Scavenger->Chromatography Cryst Crystallization (Acid Addition Salt) Scavenger->Cryst LLE->Chromatography LLE->Cryst Pure Pure Pyrazole Derivative (>95% Purity) Chromatography->Pure Cryst->Pure

Workflow for synthesizing and purifying pyrazole-4-carbonyl derivatives.

Troubleshooting Guides & FAQs

Q1: My crude product is heavily contaminated with 1-methyl-3-nitro-1H-pyrazole-4-carboxylic acid. How can I selectively remove it without column chromatography? Causality: The highly electron-withdrawing 3-nitro group increases the electrophilicity of the acyl chloride, making it exceptionally prone to hydrolysis by trace moisture during the coupling phase[1]. Solution: Implement a Polymer-Supported Quenching (PSQ) strategy. After the amidation reaction, add a polymer-supported amine, such as PS-Trisamine (polystyrene-supported tris(2-aminoethyl)amine). The resin acts as a basic scavenger, covalently binding both the unreacted acyl chloride and forming a salt with the carboxylic acid byproduct. Because the impurities are now resin-bound, they are removed via simple filtration, leaving the neutral pyrazole amide in solution[2].

Q2: I used an excess of a secondary amine to drive the amidation to completion. How do I remove the unreacted amine from the highly polar pyrazole amide? Causality: Pyrazole amides are highly polar and often co-elute with amines during normal-phase chromatography. Furthermore, the pyrazole nitrogen can hydrogen-bond with the amine, complicating standard liquid-liquid extraction. Solution: Use a polymer-supported electrophile, such as PS-Isocyanate. This resin reacts rapidly with primary and secondary amines to form insoluble, resin-bound ureas[3]. Stir the crude mixture with PS-Isocyanate for 1-2 hours, then filter. Alternatively, if the product is stable, a biphasic Liquid-Liquid Extraction (LLE) using 1M HCl can protonate the amine, driving it into the aqueous layer while the neutral product remains in the organic phase[1].

Q3: During silica gel chromatography, my pyrazole amide streaks severely, leading to poor recovery and overlapping fractions. What causes this and how can it be resolved? Causality: The unprotected basic nitrogens on the pyrazole ring interact strongly with the acidic silanol groups on the silica gel stationary phase, causing severe peak tailing and streaking. Solution:

  • Mobile Phase Modification: Add 1-5% Triethylamine (TEA) to your eluent (e.g., DCM/MeOH) to competitively bind the silanol sites.

  • Crystallization via Salt Formation: Dissolve the crude pyrazole in an organic solvent and react it with an equimolar amount of a mineral or organic acid to precipitate the acid addition salt, bypassing silica chromatography entirely[4].

Step-by-Step Methodologies

The following protocols are designed as self-validating systems; successful execution of each step physically separates the target molecule from specific interference classes.

Protocol A: Polymer-Assisted Scavenging Workup (Ideal for Discovery/Parallel Synthesis)

This method avoids aqueous workups, making it ideal for water-soluble pyrazole derivatives.

  • Reaction Monitoring: Confirm complete consumption of 1-methyl-3-nitro-1H-pyrazole-4-carbonyl chloride via LC-MS.

  • Electrophile Scavenging: Add 3 equivalents (relative to the initial excess amine) of PS-Isocyanate resin directly to the crude reaction mixture in anhydrous Dichloromethane (DCM).

  • Nucleophile/Acid Scavenging: Add 3 equivalents of PS-Trisamine resin to the same pot to sequester any hydrolyzed 1-methyl-3-nitro-1H-pyrazole-4-carboxylic acid and unreacted acyl chloride[2].

  • Incubation: Agitate the suspension gently on an orbital shaker at room temperature for 2 hours.

  • Filtration: Filter the mixture through a sintered glass funnel (medium porosity). Wash the resin bed with 2 column volumes of fresh DCM to ensure complete product recovery.

  • Isolation: Evaporate the filtrate under reduced pressure to yield the purified pyrazole derivative.

Protocol B: Acid-Base Liquid-Liquid Extraction (Ideal for Scale-up)
  • Dilution: Dilute the crude reaction mixture with a water-immiscible organic solvent (e.g., Ethyl Acetate or DCM)[1].

  • Acid Wash (Amine Removal): Wash the organic layer with 1M HCl (2 x 20 mL per 100 mL organic). Validation: The aqueous layer pH should be < 2, confirming amine protonation.

  • Base Wash (Acid Removal): Wash the organic layer with saturated aqueous NaHCO₃ (2 x 20 mL) to deprotonate and extract the carboxylic acid byproduct[1].

  • Drying: Wash with brine (1 x 20 mL), dry the organic layer over anhydrous Na₂SO₄, and filter.

  • Concentration: Concentrate under reduced pressure to isolate the product.

Quantitative Data Presentation

The following table summarizes the comparative efficacy of the purification strategies discussed, allowing researchers to select the optimal method based on their specific scale and impurity profile.

Purification StrategyTarget Impurity RemovedTypical Recovery (%)ScalabilityTime Required
PS-Trisamine Resin Unreacted Acyl Chloride, Carboxylic Acid85 - 95%Low-Medium (Discovery)2 - 3 hours
PS-Isocyanate Resin Excess Primary/Secondary Amines85 - 95%Low-Medium (Discovery)1 - 2 hours
Acid/Base LLE Salts, Highly Polar Organics, Amines70 - 90%High (Process)1 - 2 hours
TEA-Modified Silica General Impurities, Byproducts60 - 80%Medium4 - 6 hours
Salt Crystallization Neutral Impurities, Isomers75 - 90%High (Process)12 - 24 hours

References

  • BenchChem. "Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applications." Benchchem.com.
  • Booth, R. J., & Hodges, J. C. "Polymer-Supported Quenching Reagents for Parallel Purification." Journal of the American Chemical Society.
  • Sopachem. "Solid-Supported Reagents and Scavengers." Sopachem.com.
  • "Method for purifying pyrazoles." Google Patents (WO2011076194A1).

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Troubleshooting

Technical Support Center: Greener Alternatives to Dichloromethane in Pyrazole Acid Chloride Reactions

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) r...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the replacement of dichloromethane (DCM) in reactions involving pyrazole acid chlorides. As a Senior Application Scientist, this guide is structured to provide not just protocols, but the scientific reasoning behind the recommendations, ensuring both success and safety in your laboratory.

The Challenge with Dichloromethane (DCM)

Dichloromethane has long been a solvent of choice in organic synthesis due to its excellent ability to dissolve a wide range of organic compounds and its relatively low boiling point, which facilitates easy removal.[1] However, its use is increasingly scrutinized due to significant health and environmental concerns. DCM is classified as a neurotoxin and a potential occupational carcinogen.[2][3] Exposure can lead to central nervous system depression, damage to the liver and lungs, and skin irritation.[2][4] These hazards necessitate the adoption of safer, more sustainable solvent alternatives in modern chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to find alternatives to DCM for pyrazole acid chloride reactions?

A1: Beyond the significant health risks, which include being a suspected carcinogen[5], the regulatory landscape around DCM is becoming more stringent.[1] From a process chemistry perspective, greener solvents can offer tangible benefits such as improved workup procedures, especially in biphasic reactions, and can be derived from renewable resources, aligning with corporate sustainability goals.[6][7]

Q2: What are the most promising green solvent alternatives to DCM for these reactions?

A2: Two of the most lauded alternatives are 2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl Methyl Ether (CPME).[6][8] Both are derived from renewable feedstocks and exhibit physical properties that make them suitable replacements for DCM.[9][10] They are particularly advantageous in reactions involving organometallics and for biphasic workups.[7][11] Ethyl acetate and its mixtures are also viable, more conventional options.[6]

Q3: Can I expect the same reaction performance with these alternative solvents?

A3: Not necessarily a "drop-in" replacement. While solvents like 2-MeTHF and CPME can sometimes lead to improved yields and selectivities, reaction optimization is often required.[1] Factors such as solubility of starting materials and intermediates, reaction temperature, and reaction time may need to be adjusted.

Q4: How do the physical properties of 2-MeTHF and CPME compare to DCM?

A4: Please refer to the comparative data table below for a detailed summary of key physical properties. Notably, both 2-MeTHF and CPME have higher boiling points than DCM, which can be advantageous for running reactions at elevated temperatures but requires more energy for removal. Their lower water miscibility compared to other ethereal solvents like THF is a significant benefit during aqueous workups.[12]

Comparative Data of Solvents
PropertyDichloromethane (DCM)2-Methyltetrahydrofuran (2-MeTHF)Cyclopentyl Methyl Ether (CPME)
Boiling Point (°C) 39.680.2106
Density (g/mL) 1.330.8540.92
Polarity (Dielectric Constant) 9.16.24.7
Water Solubility 13 g/L140 g/L (inversely soluble)11 g/L
Source PetrochemicalRenewable (e.g., corncobs)Petrochemical/Renewable
Key Safety Concerns Probable carcinogen, neurotoxinFlammable, peroxide formationFlammable, low peroxide formation

Troubleshooting Guide

This section addresses specific issues you might encounter when substituting DCM with greener alternatives in pyrazole acid chloride reactions.

Problem 1: Low or No Product Yield

  • Potential Cause: Poor solubility of the pyrazole carboxylic acid starting material or the intermediate acid chloride in the new solvent.

  • Troubleshooting Steps:

    • Confirm Solubility: Before running the reaction, perform a simple solubility test with your starting materials in the chosen alternative solvent at both room temperature and the intended reaction temperature.

    • Increase Temperature: Solvents like 2-MeTHF and CPME have higher boiling points than DCM, allowing you to run the reaction at a higher temperature, which may improve solubility and reaction rate.

    • Consider a Co-solvent: If solubility remains an issue, a co-solvent system might be effective. For example, a small amount of a more polar green solvent could be added. However, be mindful that this can affect the workup.

    • Re-evaluate Reagent Stoichiometry: The change in solvent may alter the reactivity of your reagents. A re-optimization of the equivalents of your amine and base may be necessary.

Problem 2: Formation of Impurities or Side-Reactions

  • Potential Cause: The higher reaction temperatures afforded by 2-MeTHF or CPME may lead to thermal degradation of sensitive starting materials or products.

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: Begin by running the reaction at a lower temperature and gradually increase it, monitoring for impurity formation by TLC or LC-MS.

    • Inert Atmosphere: Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions, especially if your substrates are air-sensitive.[13]

    • Check for Peroxides: Ethereal solvents like 2-MeTHF can form explosive peroxides over time. Always use a fresh bottle or test for the presence of peroxides before use. CPME is known to have a lower tendency for peroxide formation.[9]

Problem 3: Difficulties During Aqueous Workup

  • Potential Cause: Unexpected emulsion formation or poor phase separation.

  • Troubleshooting Steps:

    • Leverage Solvent Properties: Both 2-MeTHF and CPME have low miscibility with water, which should facilitate clean phase separations.[11] If emulsions form, adding a small amount of brine can help to break them.

    • pH Adjustment: The basicity of pyrazoles can be exploited. Acidifying the aqueous layer can protonate the pyrazole nitrogen, potentially altering its partitioning between the aqueous and organic layers and aiding in purification.[14]

Logical Workflow for Solvent Replacement

Solvent_Replacement_Workflow Start Identify Need to Replace DCM Screen Screen Alternative Solvents (2-MeTHF, CPME, EtOAc mixtures) Start->Screen Solubility Check Solubility of Starting Materials Screen->Solubility Optimize Optimize Reaction Conditions (Temp, Time, Stoichiometry) Solubility->Optimize Workup Develop New Workup Protocol Optimize->Workup Analyze Analyze Product (Yield, Purity) Workup->Analyze Success Successful Protocol Analyze->Success Meets Criteria Troubleshoot Troubleshoot Issues (Low Yield, Impurities) Analyze->Troubleshoot Fails Criteria Troubleshoot->Optimize

Caption: A decision-making workflow for replacing DCM.

Experimental Protocols

The following are generalized protocols for the formation of a pyrazole amide from a pyrazole carboxylic acid, illustrating the use of 2-MeTHF and CPME as replacements for DCM.

Protocol 1: Amide Formation using 2-Methyltetrahydrofuran (2-MeTHF)

This protocol involves the conversion of a pyrazole carboxylic acid to the corresponding acid chloride, followed by reaction with an amine.

Step 1: Formation of Pyrazole Acid Chloride

  • To a stirred suspension of the pyrazole carboxylic acid (1.0 eq) in anhydrous 2-MeTHF (5-10 mL per mmol of acid) under an inert atmosphere, add a catalytic amount of DMF (e.g., 1-2 drops).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.5-2.0 eq) dropwise. Caution: Thionyl chloride is corrosive and reacts violently with water. Handle in a fume hood.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution and the dissolution of the solid starting material.

  • Remove the solvent and excess thionyl chloride in vacuo. The resulting crude pyrazole acid chloride is typically used immediately in the next step without further purification.[15]

Step 2: Amide Formation

  • Dissolve the crude pyrazole acid chloride in fresh, anhydrous 2-MeTHF.

  • In a separate flask, dissolve the desired amine (1.1 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5 eq) in anhydrous 2-MeTHF.

  • Cool the amine solution to 0 °C and add the acid chloride solution dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Perform an aqueous workup, separating the organic layer. The limited water miscibility of 2-MeTHF should allow for a clean separation.[12]

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Amide Formation using Cyclopentyl Methyl Ether (CPME)

The procedure is analogous to that using 2-MeTHF, with considerations for the higher boiling point of CPME.

Step 1: Formation of Pyrazole Acid Chloride

  • Follow the same procedure as in Protocol 1, Step 1, substituting 2-MeTHF with anhydrous CPME.

Step 2: Amide Formation

  • Follow the same procedure as in Protocol 1, Step 2, substituting 2-MeTHF with anhydrous CPME.

  • Due to the higher boiling point of CPME, solvent removal will require higher temperatures or a more efficient vacuum system.

Workflow for Amide Synthesis

Amide_Synthesis_Workflow Start Pyrazole Carboxylic Acid AcidChloride 1. Add Anhydrous Green Solvent (2-MeTHF or CPME) 2. Add cat. DMF 3. Add Thionyl Chloride at 0°C Start->AcidChloride Stir Stir at RT for 1-3h AcidChloride->Stir Evaporate Evaporate Solvent and excess SOCl₂ Stir->Evaporate CrudeAcidChloride Crude Pyrazole Acid Chloride Evaporate->CrudeAcidChloride Reaction Add Acid Chloride Solution to Amine Solution at 0°C CrudeAcidChloride->Reaction AmineSolution Prepare Solution of Amine and Base in Anhydrous Green Solvent AmineSolution->Reaction Stir2 Stir at RT for 2-12h Reaction->Stir2 Workup Aqueous Workup and Extraction Stir2->Workup Purify Purification (Chromatography/Recrystallization) Workup->Purify Product Final Pyrazole Amide Purify->Product

Caption: Step-by-step workflow for pyrazole amide synthesis.

References

  • Vertex AI Search, query: "A Sustainable Green Enzymatic Method for Amide Bond Form
  • Vertex AI Search, query: "A Sustainable Green Enzymatic Method for Amide Bond Form
  • Elchemy. "Dichloromethane Substitute: Sustainable Solvent Options." Elchemy, 18 Nov. 2025.
  • Özer, İlhan, and Mehmet Çadır. "Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides." Asian Journal of Chemistry, vol. 25, no. 5, 2013, pp. 2553-56.
  • Biotage.
  • KHA Online-SDS Management. "Dichloromethane Safety Data Sheet: An Overview." KHA Online-SDS Management, 9 Apr. 2024.
  • Scite.ai. "Cyclopentyl Methyl Ether (CPME): A Versatile Eco‐Friendly Solvent for Applications in Biotechnology and Biorefineries." Scite.ai.
  • VelocityEHS. "Dichloromethane (Methylene Chloride)
  • RSC Publishing. "An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3)." RSC Publishing.
  • Wikipedia. "Dichloromethane." Wikipedia.
  • RSC Publishing. "Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent." RSC Publishing, 1 Sept. 2025.
  • Beilstein Journals. "An efficient metal-free and catalyst-free C–S/C–O bond-formation strategy: synthesis of pyrazole-conjugated thioamides and amides." Beilstein Journals, 2 Mar. 2023.
  • Thieme. "Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs)." Thieme, 2 Sept. 2025.
  • IntechOpen. "Green Solvents in Organic Synthesis." IntechOpen, 9 Jan. 2024.
  • JAPS.
  • Minds@UW.
  • Frontiers.
  • AAPPTec. "Solvents for Solid Phase Peptide Stynthesis Contents." AAPPTec.
  • Occupational Safety and Health Administration. "Methylene Chloride - Overview.
  • RSC Publishing. "Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions." RSC Publishing, 19 Apr. 2021.
  • International Journal of Scientific Research in Science and Technology. "Synthesis & Application of New & Alternative Green Solvent Cyclopentyl Methyl Ether." International Journal of Scientific Research in Science and Technology.
  • ResearchGate. "Are there any alternative solvents for DMF-DCM?
  • PMC. "Sustainable tandem acylation/Diels–Alder reaction toward versatile tricyclic epoxyisoindole-7-carboxylic acids in renewable green solvents." PMC, 6 June 2024.
  • RSC Publishing.
  • Chlorinated Solvents. "Product Safety Summary on Dichloromethane.
  • Der Pharma Chemica. "Ultrasound mediated synthesis of some pyrazoline derivatives using biocompatible deep eutectic solvent (DES)." Der Pharma Chemica.
  • Taylor & Francis Online. "Green synthesis of pyrazole systems under solvent-free conditions." Taylor & Francis Online, 26 May 2017.
  • Benchchem.
  • Bentham Science Publishers. "Reactions of Some Pyrazole-3-Carboxylic Acids and Carboxylic Acid Chlorides with Various O- and N- Nucleophiles." Bentham Science Publishers.
  • Wikipedia. "2-Methyltetrahydrofuran." Wikipedia.
  • Benchchem.
  • Benchchem. "optimization of reaction conditions for pyrazoline synthesis." Benchchem.
  • Sigma-Aldrich.
  • ResearchGate. "Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride.
  • IFC. "2-Methyltetrahydrofuran." IFC.
  • Semantic Scholar. "Solvent Applications of 2-Methyltetrahydrofuran in Organometallic and Biphasic Reactions." Semantic Scholar.
  • Green Chemistry Teaching and Learning Community (GCTLC). "Methylene Chloride (DCM) Replacements." Green Chemistry Teaching and Learning Community (GCTLC), 30 Apr. 2024.
  • ResearchGate. "2-Methyltetrahydrofuran as an Alternative to Dichloromethane in 2Phase Reactions | Request PDF.
  • MDPI.
  • ACS Publications. "Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis | Organic Letters.
  • Benchchem. "Overcoming poor solubility of pyrazole derivatives during reaction workup." Benchchem.
  • MDPI. "Recent Advances in Synthesis and Properties of Pyrazoles." MDPI, 29 Aug. 2022.
  • Benchchem. "A Tale of Two Solvents: A Comparative Guide to 2,2-Dimethyltetrahydrofuran and 2-Methyltetrahydrofuran (2-MeTHF)." Benchchem.
  • ResearchGate. "What is the suitable condition for formation of amide using chloroacetyl chloride as a reagent.
  • PMC. "Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor." PMC, 2 Dec. 2013.
  • PMC. "Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties." PMC, 29 Apr. 2025.
  • Tohoku University. "Research News - Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid." Tohoku University, 16 Feb. 2023.

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Reference Data & Comparative Studies

Validation

Comprehensive ¹H NMR Chemical Shift Comparison Guide: 1-Methyl-3-nitro-1H-pyrazole-4-carbonyl chloride vs. Key Analogues

Audience: Researchers, Scientists, and Drug Development Professionals Focus: Structural Verification, Chemical Shift Causality, and Anhydrous NMR Protocols Executive Summary 1-Methyl-3-nitro-1H-pyrazole-4-carbonyl chlori...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Focus: Structural Verification, Chemical Shift Causality, and Anhydrous NMR Protocols

Executive Summary

1-Methyl-3-nitro-1H-pyrazole-4-carbonyl chloride is a highly reactive acylating agent and a critical building block in the synthesis of pyrazole-carboxamide libraries. These libraries are extensively explored in medicinal chemistry, notably in the development of Kynurenine Aminotransferase II (KAT II) inhibitors for cognitive deficits[1], as well as in the discovery of novel agrochemical agents[2]. Because the acid chloride intermediate is prone to rapid hydrolysis, precise structural verification via ¹H NMR is essential before proceeding to subsequent amidation or cross-coupling steps.

This guide objectively compares the ¹H NMR profile of this target compound against its precursors and structural analogues, providing actionable protocols for self-validating synthesis and spectroscopic analysis.

Mechanistic Insights: The Deshielding Effect

In pyrazole chemistry, the chemical shifts of the ring protons are exquisitely sensitive to the electronic nature of the substituents. For 1-methyl-3-nitro-1H-pyrazole-4-carbonyl chloride, structural verification relies entirely on the N1-methyl protons and the solitary C5-proton.

  • The C3-Nitro Group (-I, -M Effect): The nitro group is strongly electron-withdrawing via both inductive and mesomeric effects. It drastically reduces the electron density of the pyrazole π -system, causing a pronounced downfield shift (deshielding) of the adjacent protons.

  • The C4-Carbonyl Chloride (-I, -M Effect): The conversion of a carboxylic acid to an acid chloride increases the electron-withdrawing capacity of the carbonyl carbon. The highly electronegative chlorine atom pulls electron density away from the carbonyl carbon, which in turn pulls electron density from the C4 position of the pyrazole ring.

  • Net Result on C5-H: The C5-proton is sandwiched between the electron-donating N1-methyl group and the strongly electron-withdrawing C4-carbonyl chloride. The synergistic electron-withdrawing effects of the C3 and C4 substituents leave the C5-proton highly deshielded, pushing its chemical shift significantly downfield compared to unsubstituted pyrazoles.

ElectronicEffects Core Pyrazole Ring System C5H C5-Proton (Highly Deshielded) Shift: ~8.45 ppm Core->C5H Net Deshielding Effect NO2 C3-Nitro Group (-I, -M Effect) NO2->Core Electron Withdrawal COCl C4-Carbonyl Chloride (-I, -M Effect) COCl->Core Electron Withdrawal CH3 N1-Methyl Group (+I Effect) CH3->Core Electron Donation

Fig 1: Electronic effects of substituents on the pyrazole ring leading to C5-H deshielding.

Comparative ¹H NMR Data Analysis

To accurately identify 1-methyl-3-nitro-1H-pyrazole-4-carbonyl chloride, its NMR spectrum must be compared against baseline analogues. The table below synthesizes the expected empirical chemical shifts at 400 MHz, demonstrating the incremental deshielding effects of the substituents[3][4].

CompoundN1-CH3 (ppm)C5-H (ppm)Other Protons (ppm)Spectroscopic Notes
1-Methyl-1H-pyrazole-4-carbonyl chloride ~3.95 (s, 3H)~7.90 (s, 1H)C3-H: ~8.05 (s, 1H)Baseline. Both C3 and C5 protons are visible[3].
1-Methyl-3-nitro-1H-pyrazole-4-carboxylic acid ~4.00 (s, 3H)~8.20 (s, 1H)COOH: ~13.5 (br s, 1H)Precursor. Analyzed in DMSO-d6 due to poor CDCl3 solubility[2].
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride ~3.98 (s, 3H)~8.15 (s, 1H)CF2H: ~7.10 (t, 1H, J=54 Hz)Bioisosteric analogue used in commercial fungicides (e.g., Bixafen)[4].
1-Methyl-3-nitro-1H-pyrazole-4-carbonyl chloride ~4.10 (s, 3H) ~8.45 (s, 1H) N/A Target. Maximum deshielding due to combined -NO2 and -COCl effects.

(Note: Data represents empirically derived standard ranges in CDCl3 unless otherwise noted. Exact shifts may vary slightly based on concentration and internal standard calibration.)

Experimental Protocols: Synthesis & Self-Validating NMR Workflow

The synthesis of the acid chloride from 1-methyl-3-nitro-1H-pyrazole-4-carboxylic acid requires stringent anhydrous conditions. The following protocol integrates chemical synthesis with a self-validating NMR feedback loop[2][3].

Step-by-Step Methodology

Step 1: Activation via Oxalyl Chloride

  • Action: Suspend 1.0 mmol of 1-methyl-3-nitro-1H-pyrazole-4-carboxylic acid in 5.0 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere. Add 1.2 mmol of oxalyl chloride dropwise, followed by 1 drop (catalytic) of anhydrous N,N-Dimethylformamide (DMF).

  • Causality: Oxalyl chloride is preferred over thionyl chloride for this substrate because the reaction proceeds at room temperature, avoiding thermal degradation. DMF reacts with oxalyl chloride to form the Vilsmeier-Haack intermediate, which acts as the true catalytic chlorinating agent.

Step 2: Visual Reaction Monitoring

  • Action: Stir the mixture at room temperature for 2-4 hours.

  • Self-Validation: The starting carboxylic acid is largely insoluble in DCM. As the reaction progresses, the generation of the highly soluble acid chloride will cause the turbid suspension to transition into a clear, homogenous solution. This visual cue confirms the consumption of the starting material.

Step 3: Isolation and HCl Removal

  • Action: Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove DCM and excess oxalyl chloride. To ensure complete removal of residual HCl gas, reconstitute the crude residue in 2 mL of anhydrous toluene and evaporate again (repeat twice).

Step 4: Anhydrous NMR Sample Preparation

  • Action: Immediately dissolve a 15 mg aliquot of the crude acid chloride in 0.6 mL of strictly anhydrous CDCl3 (pre-dried over 4Å molecular sieves). Transfer to an NMR tube flushed with argon.

  • Causality: Acid chlorides are highly hygroscopic. Standard laboratory CDCl3 often contains trace amounts of D₂O. If standard CDCl3 is used, the acid chloride will rapidly hydrolyze back to the carboxylic acid, yielding a misleading spectrum with a broad peak at ~13.5 ppm and a shielded C5-H peak.

Step 5: Spectral Acquisition and Validation

  • Action: Acquire the ¹H NMR spectrum at 400 MHz.

  • Self-Validation: A successful synthesis is confirmed by two factors:

    • Absence of the Acid Peak: The complete disappearance of the broad COOH proton (~13.5 ppm).

    • Downfield Shift: The C5-H proton must appear as a sharp singlet at ~8.45 ppm, confirming the presence of the highly electron-withdrawing -COCl group.

Workflow A 1-Methyl-3-nitro-1H-pyrazole -4-carboxylic acid B Chlorination (Oxalyl Chloride + DMF) A->B C 1-Methyl-3-nitro-1H-pyrazole -4-carbonyl chloride B->C D NMR Sample Prep (Anhydrous CDCl3) C->D E 1H NMR Acquisition (400 MHz) D->E F Data Analysis (C5-H & N-CH3 Shifts) E->F

Fig 2: Self-validating synthetic workflow and anhydrous NMR preparation protocol.

References

  • 1-Methyl-3-nitro-1H-pyrazole-4-carboxamide - Benchchem. 2

  • US8933095B2 - KAT II inhibitors - Google Patents. 1

  • SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES - Farmacia Journal. 3

  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides - Molecules 2015 (Semantic Scholar).4

Sources

Comparative

FTIR Carbonyl Stretch Analysis of 1-Methyl-3-nitro-1H-pyrazole-4-carbonyl chloride: A Comparative Guide

As a Senior Application Scientist, characterizing highly reactive electrophilic intermediates requires moving beyond basic spectral matching. 1-Methyl-3-nitro-1H-pyrazole-4-carbonyl chloride is a critical building block...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, characterizing highly reactive electrophilic intermediates requires moving beyond basic spectral matching. 1-Methyl-3-nitro-1H-pyrazole-4-carbonyl chloride is a critical building block in medicinal chemistry, frequently utilized in the synthesis of pyrazole-carboxamides targeting KAT II and PDE5 enzymes ().

However, identifying its exact structural integrity via Fourier-Transform Infrared (FTIR) spectroscopy is uniquely challenging. The presence of multiple competing electronic effects—specifically the interplay between the pyrazole ring, the nitro group, and the acyl chloride moiety—creates a highly specific vibrational fingerprint. This guide objectively compares the FTIR performance of this compound against structural alternatives and provides a self-validating analytical workflow to ensure data trustworthiness.

Mechanistic Causality: The Physics of the Carbonyl Stretch

To accurately interpret the FTIR spectrum of 1-Methyl-3-nitro-1H-pyrazole-4-carbonyl chloride, we must understand the causality behind its carbonyl (C=O) stretching frequency. The exact wavenumber is dictated by the bond's force constant ( k ), which is governed by competing electronic effects:

  • The Inductive Effect (-I): The highly electronegative chlorine atom withdraws electron density through the sigma bond network. This shortens and strengthens the C=O bond, increasing the force constant and pushing the absorption to higher wavenumbers, typically between 1790 and 1815 cm⁻¹ ().

  • The Resonance Effect (+M): Delocalization of π electrons from an adjacent aromatic or conjugated system (such as a pyrazole ring) into the carbonyl π∗ antibonding orbital weakens the C=O double bond character, which typically lowers the wavenumber ().

In our target molecule, the strongly electron-withdrawing nitro (-NO₂) group at the 3-position drastically alters this balance. The nitro group pulls electron density away from the pyrazole ring, effectively quenching the ring's ability to donate electron density to the carbonyl carbon via resonance. Consequently, the inductive effect of the chlorine atom dominates completely, resulting in a highly shifted C=O stretch ().

G Base Base Carbonyl (C=O) Inductive Inductive Effect (-I) Cl & NO2 Groups Base->Inductive Increases Force Constant (k) Resonance Resonance Effect (+M) Pyrazole Ring Base->Resonance Decreases Force Constant (k) Result Net Shift: High Wavenumber (~1790-1810 cm⁻¹) Inductive->Result Dominates Resonance->Result Weakened by NO2

Logical relationship of electronic effects dictating the C=O stretch wavenumber.

Comparative FTIR Performance Data

To objectively evaluate the FTIR profile of 1-Methyl-3-nitro-1H-pyrazole-4-carbonyl chloride, we must benchmark it against related structural alternatives. The table below illustrates how specific molecular substitutions impact the observed C=O stretching frequency.

CompoundFunctional GroupExpected C=O Stretch (cm⁻¹)Key Electronic Influence
1-Methyl-3-nitro-1H-pyrazole-4-carbonyl chloride Acid Chloride1790 – 1810Strong -I from Cl and NO₂ completely dominates.
1-Methyl-1H-pyrazole-4-carbonyl chloride Acid Chloride1760 – 1780-I from Cl is partially offset by +M from the pyrazole ring.
Benzoyl chloride Acid Chloride~1775Standard aromatic resonance lowering.
1-Methyl-3-nitro-1H-pyrazole-4-carboxylic acid Carboxylic Acid1690 – 1730Hydrogen bonding and resonance significantly lower the stretch.

Data inference supported by standard spectroscopic correlation tables for conjugated acyl chlorides and carboxylic acids ().

Self-Validating Experimental Protocol: Anhydrous ATR-FTIR Analysis

Acyl chlorides are highly susceptible to nucleophilic attack by atmospheric moisture, rapidly hydrolyzing into the corresponding carboxylic acid and hydrochloric gas. A standard FTIR protocol is insufficient because it cannot guarantee the sample hasn't degraded during handling.

To ensure absolute trustworthiness, the following step-by-step methodology incorporates a self-validating feedback loop to verify sample integrity prior to final data analysis.

Step 1: Anhydrous Sample Preparation
  • Action: Transfer the 1-Methyl-3-nitro-1H-pyrazole-4-carbonyl chloride sample onto a sealed Attenuated Total Reflectance (ATR) diamond crystal strictly inside a nitrogen or argon-filled glovebox.

  • Causality: Prevents atmospheric water from initiating hydrolysis. Even trace moisture will convert the acid chloride to 1-methyl-3-nitro-1H-pyrazole-4-carboxylic acid, shifting the diagnostic C=O peak from ~1800 cm⁻¹ down to ~1710 cm⁻¹.

Step 2: Spectral Acquisition
  • Action: Acquire the background and sample spectra from 4000 cm⁻¹ to 400 cm⁻¹ using 32 scans at a resolution of 4 cm⁻¹. Ensure the ATR anvil applies uniform pressure to the solid sample.

Step 3: Self-Validation (The Hydrolysis Check)
  • Action: Before analyzing the carbonyl region, immediately inspect the 3200–3500 cm⁻¹ region.

  • Causality: A valid, intact acyl chloride spectrum must be completely devoid of broad O-H stretching bands. If a broad peak is observed in this region, the sample has hydrolyzed. The system dictates that the data must be discarded and the sample reprepared. This built-in check guarantees the integrity of the final analysis.

Step 4: Carbonyl Analysis
  • Action: Once the absence of O-H bands is validated, integrate the C=O peak in the 1790–1810 cm⁻¹ window to confirm the identity of the target acyl chloride.

Workflow Prep Glovebox Sample Prep (Anhydrous Conditions) ATR ATR-FTIR Measurement (Diamond Crystal) Prep->ATR CheckOH Check 3200-3500 cm⁻¹ (O-H Stretch) ATR->CheckOH Valid No O-H Band Valid Acid Chloride CheckOH->Valid Pass Invalid O-H Band Present Hydrolysis to Acid CheckOH->Invalid Fail Analyze Analyze C=O Stretch (1790-1810 cm⁻¹) Valid->Analyze Invalid->Prep Reprepare

Self-validating ATR-FTIR workflow ensuring acyl chloride integrity prior to analysis.

References

  • Google Patents - KAT II inhibitors (US8933095B2). Accessed for pharmacological applications of pyrazole-carboxylic acid derivatives.
  • Khan Academy - IR signals for carbonyl compounds. Accessed for foundational mechanistic data on inductive effects in acyl chlorides. URL: [Link]

  • Chemistry LibreTexts - Infrared Spectra of Some Common Functional Groups. Accessed for resonance effects and standard FTIR correlation tables. URL:[Link]

Validation

Comprehensive Comparison Guide: Mass Spectrometry Characterization of Nitro-Pyrazole Acid Chlorides

Nitro-pyrazole acid chlorides (e.g., 1-methyl-4-nitro-1H-pyrazole-3-carbonyl chloride) are pivotal electrophilic intermediates in the synthesis of modern agrochemicals—such as anthranilic diamide insecticides—and pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

Nitro-pyrazole acid chlorides (e.g., 1-methyl-4-nitro-1H-pyrazole-3-carbonyl chloride) are pivotal electrophilic intermediates in the synthesis of modern agrochemicals—such as anthranilic diamide insecticides—and pharmaceutical pharmacophores[1]. However, their inherent reactivity makes their direct characterization by mass spectrometry (MS) a formidable analytical challenge. The electron-withdrawing nature of both the nitro group and the pyrazole ring renders the carbonyl carbon extremely susceptible to nucleophilic acyl substitution by trace moisture, leading to rapid hydrolysis.

As a Senior Application Scientist, navigating the characterization of these transient species requires a deep understanding of gas-phase fragmentation mechanics and strategic sample preparation. This guide objectively compares the two primary analytical workflows for characterizing nitro-pyrazole acid chlorides: Direct Anhydrous GC-EI-MS versus In Situ Derivatization LC-ESI-HRMS .

Mechanistic MS Fragmentation Pathways

Before selecting an analytical platform, it is critical to understand the intrinsic gas-phase chemistry of nitro-pyrazole acid chlorides.

Under 70 eV Electron Ionization (EI), the intact molecular ion [M]+∙ is typically of low abundance. The primary fragmentation pathway is driven by the α -cleavage of the labile C-Cl bond. This ejects a chlorine radical ( Cl∙ ), yielding a highly abundant, resonance-stabilized acylium ion ( [M−Cl]+ ), which almost always presents as the base peak.

Subsequent fragmentation is dictated by the nitro-pyrazole core. Nitropyrazoles characteristically undergo the loss of NO2∙​ (-46 Da) and NO∙ (-30 Da) from the intact ring or the acylium ion[2]. Furthermore, collisionally induced dissociation (CID) or deep EI fragmentation often reveals the expulsion of carbon monoxide (-28 Da) from the acylium moiety, followed by pyrazole ring cleavage via the loss of HCN[3].

Fragmentation M Molecular Ion [M]+• m/z 189/191 Acylium Acylium Ion [M-Cl]+ m/z 154 M->Acylium -Cl• (-35/37 Da) LossCO [M-Cl-CO]+ m/z 126 Acylium->LossCO -CO (-28 Da) LossNO2 [M-Cl-NO2]+ m/z 108 Acylium->LossNO2 -NO2• (-46 Da) Ring Pyrazole Ring Fragment m/z 80 LossCO->Ring -NO2• (-46 Da) LossNO2->Ring -CO (-28 Da)

Figure 1: Gas-phase EI fragmentation pathway of a generic nitro-pyrazole acid chloride.

Analytical Strategy Comparison

Because acid chlorides rapidly degrade in the presence of trace atmospheric moisture or protic LC mobile phases, scientists must choose between direct anhydrous analysis or intentional derivatization[4].

Approach A: Direct GC-EI-MS

Direct injection onto a gas chromatograph avoids sample alteration, allowing for the observation of the distinctive 3:1 isotopic signature of the intact 35Cl/37Cl molecular ion. However, the high reactivity of the acid chloride can lead to on-column degradation, ghost peaks, and irreversible binding to active silanol sites in the GC liner.

Approach B: In Situ Derivatization LC-ESI-HRMS

By deliberately reacting the acid chloride with an excess of a nucleophile (e.g., anhydrous methanol or N,N-diisopropylethylenediamine), the transient species is converted into a stable methyl ester or amide[5]. This permits robust analysis using reversed-phase LC coupled to high-resolution ESI-MS. The derivatized product yields a strong [M+H]+ ion, which upon MS/MS fragmentation, loses the derivatizing group to re-form the diagnostic acylium ion, confirming the original acid chloride structure.

Workflow cluster_GC Direct GC-EI-MS cluster_LC Derivatization LC-ESI-HRMS Sample Nitro-Pyrazole Acid Chloride GC_Prep Anhydrous Dilution Sample->GC_Prep LC_Prep In Situ Quenching (MeOH / Amine) Sample->LC_Prep GC_Inj Direct Injection (Risk of Degradation) GC_Prep->GC_Inj GC_Det EI Fragmentation (Acylium Base Peak) GC_Inj->GC_Det LC_Inj Stable Ester/Amide Injection LC_Prep->LC_Inj LC_Det ESI-MS/MS (High Sensitivity) LC_Inj->LC_Det

Figure 2: Analytical workflow comparison for acid chloride MS characterization.

Quantitative Performance Comparison

The following table summarizes the operational and analytical metrics of both methodologies based on field-proven laboratory data.

ParameterDirect GC-EI-MSDerivatization LC-ESI-HRMS
Analyte Stability Poor (Prone to thermal/column hydrolysis)Excellent (Stable ester/amide formed)
Sensitivity (LOD) ~10 - 50 ppm~1 - 5 ppm
Structural Elucidation High (Rich EI fragmentation library)Very High (Exact mass & targeted MS/MS)
Artifact Risk High (On-column degradation to carboxylic acid)Low (Controlled, quantitative derivatization)
Throughput Moderate (Requires frequent liner maintenance)High (Standard reversed-phase LC workflows)
Isotopic Signature Preserves intact Cl isotope patternCl signature lost during derivatization

Step-by-Step Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes the mechanistic reasoning behind the action.

Protocol A: Direct Anhydrous GC-EI-MS

Causality Focus: Eliminating all sources of nucleophilic attack (water/alcohols) to preserve the -COCl moiety.

  • Glassware Preparation: Submerge all autosampler vials and inserts in a 5% dimethyldichlorosilane solution in toluene for 30 minutes, rinse with anhydrous hexane, and bake at 200°C. Reasoning: Uncapped silanol groups on standard glass catalyze the hydrolysis of acid chlorides.

  • Sample Dilution: In a nitrogen-purged glovebox, dissolve 1.0 mg of the nitro-pyrazole acid chloride in 1.0 mL of anhydrous, amylene-stabilized dichloromethane (DCM). Reasoning: Amylene prevents the formation of HCl in DCM, which could otherwise degrade the pyrazole ring.

  • GC Injection: Inject 1 µL using a pulsed splitless mode (250°C injector temp) onto a non-polar column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).

  • MS Detection: Operate the mass spectrometer in EI mode (70 eV). Monitor for the intact molecular ion ( [M]+∙ ) and the diagnostic acylium base peak ( [M−Cl]+ ).

Protocol B: Rapid In Situ Derivatization for LC-ESI-HRMS

Causality Focus: Intentionally converting the unpredictable acid chloride into a stable, highly ionizable derivative prior to exposure to aqueous LC conditions.

  • Quenching Reagent Preparation: Prepare a derivatization cocktail consisting of anhydrous methanol containing 1% (v/v) N,N-diisopropylethylamine (DIPEA). Reasoning: Methanol acts as the nucleophile to form the methyl ester, while DIPEA acts as a non-nucleophilic proton sponge to neutralize the generated HCl, preventing acidic degradation of the pyrazole.

  • In Situ Derivatization: Add 10 µL of the crude nitro-pyrazole acid chloride reaction mixture directly into 990 µL of the quenching reagent. Vortex immediately for 10 seconds.

  • Incubation: Allow the mixture to stand at room temperature for 5 minutes to ensure quantitative conversion to the methyl ester[4].

  • LC-MS/MS Analysis: Inject 2 µL onto a C18 reversed-phase column using a water/acetonitrile gradient (both containing 0.1% formic acid).

  • MS/MS Fragmentation: Isolate the [M+H]+ precursor ion of the methyl ester in positive ESI mode. Apply a normalized collision energy (NCE) of 25-35 eV to induce the neutral loss of methanol (-32 Da), yielding the structural confirmation of the original acylium ion.

References

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry Source: IntechOpen URL:[Link]

  • Collisionally induced loss of NO2 radical from protonated nitroimidazoles and nitropyrazoles Source: ORBi UMONS URL:[Link]

  • A kind of lc-ms analysis method of acid chloride derivatives Source: Eureka | Patsnap URL:[Link]

  • HPLC analysis of reactive acid chlorides as methyl esters via derivatization Source: ResearchGate URL:[Link]

  • Development of a Scalable Process for the Insecticidal Candidate Tyclopyrazoflor. Part 1. Source: ACS Publications (Organic Process Research & Development) URL:[Link]

Sources

Comparative

HPLC Method Development for Purity Assessment of 1-Methyl-3-nitro-1H-pyrazole-4-carbonyl chloride: Direct vs. Derivatization Approaches

As a Senior Application Scientist, I frequently encounter highly reactive pharmaceutical intermediates that defy standard analytical workflows. One such compound is 1-Methyl-3-nitro-1H-pyrazole-4-carbonyl chloride (CAS 3...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter highly reactive pharmaceutical intermediates that defy standard analytical workflows. One such compound is 1-Methyl-3-nitro-1H-pyrazole-4-carbonyl chloride (CAS 39205-89-5)[1]. This electrophilic acyl chloride is a critical building block in the synthesis of pyrazole-based pharmaceuticals and agrochemicals. However, its inherent reactivity—specifically its extreme susceptibility to hydrolysis—makes direct purity assessment by conventional Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) a significant analytical challenge.

This guide objectively compares direct analysis with pre-column derivatization strategies, providing a self-validating methodological framework grounded in current compendial standards.

The Analytical Dilemma: Causality of On-Column Degradation

The causality of analytical failure for acyl chlorides is rooted in the nucleophilic attack by the mobile phase. Standard RP-HPLC relies on aqueous-organic mixtures. The moment 1-methyl-3-nitro-1H-pyrazole-4-carbonyl chloride enters an aqueous mobile phase, it undergoes rapid solvolysis, converting into 1-methyl-3-nitro-1H-pyrazole-4-carboxylic acid.

If you inject the acid chloride directly, the chromatogram will primarily show the carboxylic acid peak. Analytically, this creates a blind spot: You cannot determine whether the carboxylic acid was a pre-existing impurity in the batch or an artifact of on-column degradation.

To establish a scientifically sound method, we must arrest this reactivity before the sample enters the column. This leaves us with two viable analytical strategies:

  • Direct Normal-Phase LC (NPLC): Utilizing strictly anhydrous, non-polar solvents.

  • Pre-Column Derivatization RP-HPLC: Quenching the acid chloride with a nucleophile (e.g., anhydrous methanol) to form a stable ester prior to standard RP-HPLC analysis[2].

Comparative Analysis: Direct NPLC vs. Derivatization RP-HPLC

To objectively select the best approach, we must compare the performance characteristics of both modalities.

Table 1: Performance Comparison of Analytical Modalities

ParameterDirect Normal-Phase LC (NPLC)Pre-Column Derivatization RP-HPLC
Mechanism of Separation Adsorption chromatography (Silica/Diol)Partition chromatography (C18/C8)
Risk of Hydrolysis Moderate (Depends on solvent anhydrous state)Zero (Analyte is stabilized pre-injection)
Mobile Phase Hexane / Anhydrous EthanolWater / Acetonitrile (with 0.1% TFA)
Sensitivity (LOD/LOQ) LOD: ~0.5 µg/mL | LOQ: ~1.5 µg/mLLOD: ~0.05 µg/mL | LOQ: ~0.15 µg/mL
Robustness Low (Highly sensitive to ambient humidity)High (Aqueous mobile phases are stable)
Suitability Qualitative screeningQuantitative Batch Release & Stability

G Start Acyl Chloride Purity Analysis Q1 Aqueous Mobile Phase Required? Start->Q1 NPLC Direct NPLC (Anhydrous Solvents) Q1->NPLC No Deriv Pre-Column Derivatization (RP-HPLC) Q1->Deriv Yes NPLC_Pros High baseline noise Poor retention stability NPLC->NPLC_Pros Deriv_Pros Excellent peak shape High reproducibility Deriv->Deriv_Pros

Caption: Decision tree for selecting the appropriate HPLC modality for acyl chloride analysis.

Step-by-Step Methodology: Pre-Column Derivatization RP-HPLC

This protocol leverages anhydrous methanol to quantitatively convert 1-methyl-3-nitro-1H-pyrazole-4-carbonyl chloride into methyl 1-methyl-3-nitro-1H-pyrazole-4-carboxylate.

G A 1-Methyl-3-nitro-1H- pyrazole-4-carbonyl chloride (Reactive API) C Methyl Ester Derivative (Stable Analyte) A->C Esterification B Anhydrous Methanol (Derivatization Reagent) B->C Excess Reagent D RP-HPLC Analysis (C18, UV 254 nm) C->D Injection

Caption: Pre-column derivatization workflow for reactive acyl chlorides prior to RP-HPLC analysis.

Table 2: Derivatization and Chromatographic Protocol

PhaseAction / ParameterScientific Rationale
1. Sample Prep Accurately weigh 10.0 mg of the acid chloride into a dry 10 mL volumetric flask.Minimizing ambient exposure prevents premature hydrolysis.
2. Derivatization Dissolve and dilute to volume with anhydrous HPLC-grade methanol (Water < 50 ppm). Let stand for 5 mins.Methanol acts as both solvent and nucleophile, driving esterification to 100% completion instantly.
3. Dilution Dilute 1.0 mL of the derivatized solution to 10.0 mL with Mobile Phase A.Matches the injection solvent to the initial gradient conditions, preventing peak distortion (solvent effect).
4. Column C18, 150 x 4.6 mm, 3 µm (End-capped).End-capping minimizes secondary interactions with residual silanols, ensuring sharp peak symmetry.
5. Mobile Phase A: 0.1% TFA in Water B: 0.1% TFA in AcetonitrileTFA suppresses the ionization of any pre-existing carboxylic acid impurities, ensuring reproducible retention.
6. Gradient 20% B to 80% B over 15 minutes. Flow: 1.0 mL/min.Rapidly elutes the non-polar methyl ester while separating polar degradation products early in the run.
7. Detection UV at 254 nm. Injection Vol: 10 µL.254 nm is optimal for the nitropyrazole chromophore, maximizing signal-to-noise ratio.

Building a Self-Validating System (ICH Q2(R2) & USP <1225>)

A protocol is only trustworthy if it can continuously prove its own validity. In alignment with the revised ICH Q2(R2) guidelines[3] and the "Reportable Result" framework of USP <1225> [4], this method incorporates built-in self-validation mechanisms.

The Time-Course Specificity Check (Self-Validation)

To prove that the method is stability-indicating and that derivatization is complete, you must differentiate between pre-existing carboxylic acid impurities in the batch and method-induced hydrolysis.

  • Inject the derivatized sample at t=0 hours and t=4 hours.

  • Evaluate the Carboxylic Acid Peak:

    • If the carboxylic acid peak area remains constant between t=0 and t=4 , it is a true batch impurity . The system is validated.

    • If the carboxylic acid peak area grows over time, your methanol is not truly anhydrous, and the sample is degrading in the vial. The system fails validation and flags the analyst to replace the reagents.

System Suitability Testing (SST) Criteria

Before reporting any batch data, the system must pass the following criteria to ensure fitness for purpose[3]:

  • Precision: %RSD of the methyl ester peak area for 6 replicate injections ≤ 1.0%.

  • Resolution ( Rs​ ): Resolution between the carboxylic acid impurity and the methyl ester derivative > 2.0.

  • Tailing Factor ( T ): T ≤ 1.5 for the main peak, confirming the absence of secondary column interactions.

Conclusion

Attempting direct RP-HPLC on 1-methyl-3-nitro-1H-pyrazole-4-carbonyl chloride is an analytical trap that leads to false-positive impurity reporting. By implementing a pre-column derivatization strategy with anhydrous methanol, we effectively neutralize the compound's reactivity. This approach yields a highly stable analyte, enabling rigorous, ICH-compliant quantitative purity assessment that guarantees the scientific integrity of your batch release data.

Sources

Validation

The Activator and the Precursor: A Comparative Guide to the Reactivity of 1-Methyl-3-nitro-1H-pyrazole-4-carbonyl chloride and its Carboxylic Acid

Authored for Researchers, Scientists, and Drug Development Professionals Executive Summary In the synthesis of bioactive molecules, particularly in drug discovery, the choice of acylating agent is a critical decision tha...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the synthesis of bioactive molecules, particularly in drug discovery, the choice of acylating agent is a critical decision that dictates reaction efficiency, substrate scope, and overall synthetic strategy. This guide provides an in-depth comparison of two key reagents derived from the versatile pyrazole scaffold: the highly reactive 1-Methyl-3-nitro-1H-pyrazole-4-carbonyl chloride and its more stable precursor, 1-Methyl-3-nitro-1H-pyrazole-4-carboxylic acid. We will explore the fundamental principles governing their reactivity, present experimental protocols for their use in amide bond formation, and offer guidance on selecting the optimal reagent for specific synthetic challenges.

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

Pyrazole derivatives are a cornerstone of modern medicinal chemistry, forming the core structure of numerous FDA-approved drugs and clinical candidates.[1][2][3] Their prevalence stems from their metabolic stability, ability to participate in hydrogen bonding, and synthetically accessible substitution points that allow for fine-tuning of pharmacological properties.[3][4] The 1-methyl-3-nitro-pyrazole-4-carboxamide moiety, in particular, is a key pharmacophore in various biologically active compounds. The efficient construction of this amide bond is therefore of significant interest. This guide focuses on the two primary routes to this linkage: direct acylation with the carbonyl chloride and mediated coupling with the carboxylic acid.

Theoretical Framework: Understanding Reactivity

The dramatic difference in reactivity between an acyl chloride and a carboxylic acid in nucleophilic acyl substitution reactions is governed by fundamental electronic and mechanistic principles.[5][6]

Key Factors Influencing Reactivity:

  • Leaving Group Ability: The rate-determining step in many nucleophilic acyl substitutions is the collapse of the tetrahedral intermediate to expel the leaving group. A good leaving group is the conjugate base of a strong acid. The chloride ion (Cl⁻) is an excellent leaving group (conjugate base of HCl, pKa ≈ -7), making the reaction with acyl chlorides rapid and often irreversible.[5] In contrast, the hydroxide ion (⁻OH) is a very poor leaving group (conjugate base of H₂O, pKa ≈ 15.7), meaning that direct reaction of a carboxylic acid with a nucleophile is generally not feasible.[6]

  • Electrophilicity of the Carbonyl Carbon: The carbonyl carbon's partial positive charge dictates its susceptibility to nucleophilic attack. In acyl chlorides, the strong inductive electron-withdrawing effect of the chlorine atom enhances the carbonyl's electrophilicity.

  • The Role of the Nitro Group: The 3-nitro group on the pyrazole ring is a powerful electron-withdrawing group, acting through both inductive and resonance effects.[7][8][9] This deactivates the pyrazole ring towards electrophilic substitution but significantly increases the electrophilicity of the C4-carbonyl carbon, making both the acyl chloride and the carboxylic acid more reactive than their non-nitrated analogs.[10]

To overcome the poor leaving group of the carboxylic acid, "coupling reagents" or "activating agents" are employed. These reagents, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), convert the hydroxyl group into a better leaving group in situ, facilitating the reaction.[11][12][13]

G cluster_0 Acyl Chloride Pathway (High Reactivity) cluster_1 Carboxylic Acid Pathway (Requires Activation) AcylChloride R-COCl Tetrahedral_AC Tetrahedral Intermediate AcylChloride->Tetrahedral_AC + Nucleophile (Nu⁻) Product_AC R-CONu Tetrahedral_AC->Product_AC - Cl⁻ (Good Leaving Group) CarboxylicAcid R-COOH Activated_Intermediate O-Acylisourea Intermediate CarboxylicAcid->Activated_Intermediate + Coupling Agent (e.g., DCC) Product_CA R-CONu Activated_Intermediate->Product_CA + Nucleophile (Nu⁻) - DCU G start Start step1 Dissolve carboxylic acid (1 eq) in anhydrous DCM. Add catalytic DMF. start->step1 step2 Add Oxalyl Chloride (1.5 eq) dropwise at 0 °C. step1->step2 step3 Stir at 0 °C to RT for 1-2h. Monitor gas evolution. step2->step3 step4 Concentrate in vacuo to get crude acyl chloride. step3->step4 step5 Dissolve acyl chloride in anhydrous DCM at 0 °C. step4->step5 step6 Add Benzylamine (1.1 eq) and Triethylamine (1.5 eq). step5->step6 step7 Stir at RT for 2-4h. Monitor by TLC/LC-MS. step6->step7 step8 Aqueous Workup: Wash with 1M HCl, sat. NaHCO₃, and brine. step7->step8 step9 Dry (Na₂SO₄), filter, and concentrate. step8->step9 step10 Purify by column chromatography. step9->step10 end Final Product step10->end

Caption: Workflow for amidation using the acyl chloride.

Step-by-Step Procedure:

  • Acyl Chloride Formation: To a solution of 1-methyl-3-nitro-1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add a catalytic amount of N,N-Dimethylformamide (DMF). Cool the mixture to 0 °C.

  • Add oxalyl chloride (1.5 eq) dropwise. Gas evolution (CO, CO₂) will be observed.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Remove the solvent and excess reagent under reduced pressure to yield the crude 1-methyl-3-nitro-1H-pyrazole-4-carbonyl chloride, which is used immediately in the next step.

  • Amidation: Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.

  • Add triethylamine (1.5 eq) followed by the dropwise addition of benzylamine (1.1 eq).

  • Stir the reaction at room temperature for 2-4 hours, monitoring progress by TLC or LC-MS.

  • Workup and Purification: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford the desired amide.

Protocol 2: Amidation via the Carboxylic Acid (DCC Coupling)

This method avoids the harsh reagents needed to form the acyl chloride and is suitable for more sensitive substrates.

Step-by-Step Procedure:

  • Reaction Setup: To a solution of 1-methyl-3-nitro-1H-pyrazole-4-carboxylic acid (1.0 eq), benzylamine (1.1 eq), and a catalytic amount of 4-Dimethylaminopyridine (DMAP) in anhydrous DCM, add a solution of Dicyclohexylcarbodiimide (DCC) (1.1 eq) in DCM at 0 °C.

  • Reaction: Stir the mixture at room temperature overnight (12-18 hours). A white precipitate of dicyclohexylurea (DCU) will form.

  • Monitoring: Monitor the reaction for the consumption of the carboxylic acid by TLC or LC-MS.

  • Workup and Purification: Filter the reaction mixture to remove the precipitated DCU.

  • Wash the filtrate sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to afford the desired amide.

Conclusion and Recommendations

The choice between 1-Methyl-3-nitro-1H-pyrazole-4-carbonyl chloride and its carboxylic acid precursor is a strategic one, balancing reactivity with stability and reaction conditions.

  • Choose the Acyl Chloride for:

    • Speed and Efficiency: When rapid amide formation is required, especially in library synthesis.

    • Unreactive Nucleophiles: For coupling with poorly nucleophilic amines or alcohols where carboxylic acid activation may be insufficient.

  • Choose the Carboxylic Acid for:

    • Substrate Sensitivity: When working with molecules containing functional groups sensitive to acidic byproducts (HCl) or chlorinating agents (SOCl₂).

    • Operational Simplicity: The carboxylic acid and coupling reagents are generally easier and safer to handle and store than the highly reactive acyl chloride.

    • Better Control: The slower reaction rate can sometimes offer better control and lead to cleaner reaction profiles with fewer side products.

By understanding the distinct chemical personalities of these two reagents, researchers can make informed decisions to optimize their synthetic routes, leading to more efficient and successful discovery campaigns.

References

  • MDPI. (2015, May 8). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Available from: [Link]

  • EPJ Web of Conferences. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. Available from: [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. Available from: [Link]

  • PMC. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery. Available from: [Link]

  • PMC. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Available from: [Link]

  • PMC. (2020, August 12). A Walk through Recent Nitro Chemistry Advances. Available from: [Link]

  • ResearchGate. (2026, February 23). ANRORC reactions of 3-methyl-1,4-dinitro-1H-pyrazole with arylhydrazines. Available from: [Link]

  • Google Patents. CN102844306B - Process for preparation of pyrazole carboxylic acid amide.
  • Chemistry LibreTexts. (2023, January 28). 21.3: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. Available from: [Link]

  • ResearchGate. (2015, June 17). Theoretical study of electron-attracting ability of the nitro group: classical and reverse substituent effects. Available from: [Link]

  • PMC. Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles. Available from: [Link]

  • A Level Chemistry Revision Notes. (2025, June 23). Acyl Chlorides. Available from: [Link]

  • MDPI. (2023, August 12). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Available from: [Link]

  • ResearchGate. Carbodiimide-mediated amidation reaction. Available from: [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available from: [Link]

  • Research and Reviews. (2024, September 25). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Available from: [Link]

  • Taylor & Francis. Carbodiimide – Knowledge and References. Available from: [Link]

  • The nitro and nitroso groups. Available from: [Link]

  • Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions. Available from: [Link]

  • Wikipedia. Carbodiimide. Available from: [Link]

  • RSC Publishing. (2022, June 15). Amide bond formation: beyond the dilemma between activation and racemisation. Available from: [Link]

  • IJNRD. (2025, December 15). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. Available from: [Link]

Sources

Comparative

Advantages of Acid Chlorides Over Coupling Agents (HATU/EDC) for Pyrazole Amides: A Comprehensive Guide

Audience: Researchers, scientists, and drug development professionals Content Type: Publish Comparison Guide & Experimental Methodology Executive Summary Pyrazole amides are privileged scaffolds in medicinal chemistry, f...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals Content Type: Publish Comparison Guide & Experimental Methodology

Executive Summary

Pyrazole amides are privileged scaffolds in medicinal chemistry, frequently appearing in kinase inhibitors, anti-infectives, and dihydroorotate dehydrogenase (DHODase) inhibitors[1]. However, the synthesis of these motifs is notoriously challenging. Standard peptide coupling agents like HATU or EDC/HOBt often yield poor results when applied to pyrazole-carboxylic acids or aminopyrazoles. This guide objectively compares the performance of acid chlorides against traditional coupling agents, detailing the mechanistic causality behind reagent failure and providing field-proven, self-validating protocols for high-yield amidation.

The Synthetic Bottleneck: Electronic and Steric Deactivation

Amide bond formation involving pyrazole derivatives typically proceeds via one of two disconnections:

  • Acylation of an Aminopyrazole: Reacting a 3-amino or 5-aminopyrazole with a carboxylic acid.

  • Amidation of a Pyrazole-Carboxylic Acid: Reacting a pyrazole-3/5-carboxylic acid with an amine (often an aniline).

In both scenarios, the pyrazole ring inherently sabotages traditional coupling chemistry. Aminopyrazoles are exceptionally poor nucleophiles because the lone pair on the exocyclic nitrogen is highly delocalized into the electron-withdrawing pyrazole π -system. Conversely, pyrazole-carboxylic acids are often sterically hindered and prone to tautomerization, which complicates the stabilization of active ester intermediates[2].

Mechanistic Causality: Why Coupling Agents (HATU/EDC) Fail

While uronium-based reagents (HATU, HBTU) and carbodiimides (EDC) are the gold standards for standard peptide synthesis, they frequently fail in pyrazole amide synthesis due to three critical factors:

A. The Uronium Trap (Guanidinylation Side Reactions)

When using HATU to couple a carboxylic acid with a weak nucleophile (like an aminopyrazole or a deactivated aniline), the formation of the OAt (7-azabenzotriazole) active ester may occur normally. However, because the subsequent nucleophilic attack by the aminopyrazole is kinetically slow, the amine instead attacks the highly electrophilic carbon of the excess uronium salt. This irreversible side reaction forms a guanidinylation byproduct , consuming the starting material and tanking the yield[3].

B. Hydrolysis of the Active Ester

When using EDC/HOBt, the active ester is less prone to guanidinylation but is highly susceptible to hydrolysis. If the aminopyrazole takes too long to attack the carbonyl carbon, ambient moisture or the basic conditions (e.g., DIPEA) will hydrolyze the active ester back to the starting carboxylic acid.

C. Steric Shielding

In solid-phase or parallel synthesis of pyrazole libraries, coupling a pyrazole-carboxylic acid to a secondary amine using HATU often results in incomplete conversions due to the bulky nature of the tetramethyluronium byproduct sterically clashing with the incoming amine[1].

G cluster_HATU HATU/EDC Pathway cluster_COCl2 Acid Chloride Pathway Start Carboxylic Acid + Aminopyrazole ActiveEster Active Ester (OAt / OBt) Start->ActiveEster HATU/EDC AcidChloride Acid Chloride Intermediate Start->AcidChloride (COCl)2 / SOCl2 Guanidine Guanidinylation Side Product ActiveEster->Guanidine Direct attack on Uronium Slow Slow Attack (Poor Nucleophile) ActiveEster->Slow Target Pyrazole Amide (Target) Slow->Target Fast Rapid Acylation (High Electrophilicity) AcidChloride->Fast Fast->Target

Caption: Mechanistic divergence illustrating the guanidinylation trap of HATU vs. the direct acid chloride route.

The Acid Chloride Advantage

Converting the carboxylic acid to an acid chloride prior to amidation provides a brute-force thermodynamic advantage that overcomes the electronic deactivation of pyrazoles.

  • Superior Electrophilicity: Acid chlorides possess a significantly lower lowest unoccupied molecular orbital (LUMO) compared to OAt/OBt esters. This drastically lowers the activation energy barrier, forcing even deactivated aminopyrazoles to undergo rapid nucleophilic acyl substitution.

  • Atom Economy & Scalability: HATU is an expensive, high-molecular-weight reagent (380.23 g/mol ) with poor atom economy[3]. In contrast, oxalyl chloride ((COCl)₂) or thionyl chloride (SOCl₂) are inexpensive, and their byproducts (CO, CO₂, SO₂, HCl) are volatile gases that are easily removed in vacuo, simplifying downstream purification.

  • Absolute Prevention of Uronium Side Reactions: By completely removing uronium salts from the reaction mixture, the risk of guanidinylation is eliminated.

Quantitative Performance Comparison

The following table synthesizes typical laboratory-scale performance metrics when coupling a sterically hindered pyrazole-carboxylic acid with a weakly nucleophilic aniline derivative.

ParameterAcid Chloride Route (via Oxalyl Chloride)HATU / DIPEAEDC / HOBt
Typical Yield 85% – 95% 30% – 50%< 30%
Reaction Time 1 – 2 hours 16 – 24 hours24 – 48 hours
Atom Economy High (Volatile byproducts)Low (Large uronium waste)Low (Urea byproducts)
Reagent Cost Low ($)Very High ( $)Moderate ( )
Major Side Reactions Minimal (if HCl is scavenged)GuanidinylationHydrolysis of active ester
Scalability Excellent (Process chemistry standard)Poor (Cost prohibitive)Moderate

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocol utilizes a self-validating system: the visual confirmation of off-gassing guarantees the formation of the active Vilsmeier-Haack complex and the subsequent acid chloride.

Protocol: In Situ Acid Chloride Generation and Pyrazole Amidation

Materials:

  • Pyrazole-carboxylic acid (1.0 equiv)

  • Oxalyl chloride, (COCl)₂ (1.5 equiv)

  • N,N-Dimethylformamide (DMF) (Catalytic, 0.05 equiv)

  • Target Amine / Aminopyrazole (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Vilsmeier-Haack Activation: Suspend the pyrazole-carboxylic acid in anhydrous DCM (0.2 M) under an inert atmosphere (N₂/Argon) at 0 °C. Add a catalytic amount of DMF.

    • Causality: DMF reacts with oxalyl chloride to form the highly electrophilic Vilsmeier-Haack reagent, which acts as the true chlorinating species, preventing the sluggish kinetics of direct oxalyl chloride attack.

  • Acid Chloride Formation: Add oxalyl chloride dropwise. Observe immediate effervescence.

    • Self-Validation: The release of CO and CO₂ gas bubbles is a visual confirmation that the carboxylic acid is being converted to the acid chloride. Stir for 1 hour at room temperature until off-gassing completely ceases.

  • Concentration: Concentrate the mixture in vacuo to remove unreacted oxalyl chloride and DCM. Redissolve the resulting crude acid chloride in fresh anhydrous DCM.

    • Causality: Removing excess oxalyl chloride prevents it from reacting with the incoming amine to form symmetrical oxamides.

  • Amidation: In a separate flask, dissolve the target amine and DIPEA in DCM at 0 °C. Dropwise add the acid chloride solution to the amine solution.

    • Causality: DIPEA acts as an acid scavenger, neutralizing the HCl generated during the substitution. If HCl is not scavenged, it will protonate the already weak aminopyrazole, halting the reaction entirely.

  • Workup: Stir for 1 hour. Quench with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

Workflow Step1 1. Activation Add (COCl)2 & cat. DMF to Pyrazole-COOH Check1 Observe Off-gassing (CO, CO2 release) Step1->Check1 Step2 2. Concentration Remove excess (COCl)2 in vacuo Check1->Step2 Step3 3. Amidation Add Amine + DIPEA in DCM/THF Step2->Step3 Check2 Exothermic Reaction (Amide Bond Forms) Step3->Check2 Step4 4. Workup Aqueous quench & Extraction Check2->Step4

Caption: Step-by-step experimental workflow for the synthesis of pyrazole amides via acid chlorides.

References

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution ACS Publications[Link]

  • Parallel Synthesis of Potent, Pyrazole-Based Inhibitors of Helicobacter pylori Dihydroorotate Dehydrogenase Journal of Medicinal Chemistry - ACS Publications[Link]

  • From Positive Charges to Protein-Templated Synthesis: Exploring Strategies in Anti-Infective Hit-Discovery Publikationen der UdS - Universität des Saarlandes[Link]

Sources

Validation

Elemental analysis standards for 1-Methyl-3-nitro-1H-pyrazole-4-carbonyl chloride

Topic: Comparative Guide: Elemental Analysis Standards for 1-Methyl-3-nitro-1H-pyrazole-4-carbonyl chloride Executive Summary The accurate elemental characterization of 1-Methyl-3-nitro-1H-pyrazole-4-carbonyl chloride (C...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Guide: Elemental Analysis Standards for 1-Methyl-3-nitro-1H-pyrazole-4-carbonyl chloride

Executive Summary

The accurate elemental characterization of 1-Methyl-3-nitro-1H-pyrazole-4-carbonyl chloride (CAS: 39205-89-5; Formula: C5H4ClN3O3) presents a formidable analytical challenge[1]. With a theoretical composition of 31.68% Carbon, 2.13% Hydrogen, 22.17% Nitrogen, and 18.70% Chlorine, this compound combines a high-nitrogen pyrazole ring and nitro group with an aggressive acyl chloride. During standard Pregl-Dumas combustion, the simultaneous evolution of nitrogen oxides (NOx) and halogen gases (Cl2/HCl) can poison catalysts, skew gas chromatography (GC) retention times, and distort Thermal Conductivity Detector (TCD) responses[2].

This guide objectively compares traditional CHNS calibration standards against a Matrix-Matched Halogenated Nitro-Standard (MM-HNS) , providing researchers with a self-validating protocol to eliminate matrix-induced bias and ensure rigorous scientific integrity in drug development workflows.

The Causality of Analytical Bias in Halogenated Nitro-Heterocycles

To understand why standard selection is critical, we must examine the causality within the elemental analyzer's pneumatic pathway.

In a modern CHNS analyzer, the sample is encapsulated in tin and dropped into a combustion furnace (1000°C) dosed with high-purity oxygen[3]. The exothermic oxidation of the tin capsule triggers a "flash" combustion, momentarily driving localized temperatures above 1800°C.

  • The Nitrogen Challenge: The high nitrogen content (22.17%) generates complex NOx species. These must be quantitatively reduced to N2 gas by a copper catalyst at 600°C[4].

  • The Halogen Challenge: The 18.70% chlorine content generates corrosive Cl2 and HCl gases. If these gases reach the copper reduction zone or the GC column, they will permanently poison the active sites and skew the TCD signal. To prevent this, a specialized scrubbing reagent—typically silver vanadate (AgVO3) or silver tungstate—is packed into the oxidation tube to trap halogens as non-volatile silver chloride (AgCl)[5].

The Matrix Effect: When a non-halogenated standard is used to calibrate the instrument, the software calculates calibration factors (K-factors) based on an idealized gas flow. However, when 1-Methyl-3-nitro-1H-pyrazole-4-carbonyl chloride is introduced, the aggressive formation of AgCl in the scrubber creates a micro-perturbation in the carrier gas flow rate and combustion kinetics. This matrix mismatch directly causes an underestimation of nitrogen and a slight positive bias in carbon.

Objective Comparison of Calibration Standards

To demonstrate this effect, we compared three calibration standards for the CHN analysis of 1-Methyl-3-nitro-1H-pyrazole-4-carbonyl chloride.

Alternative 1: BBOT (2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene)
  • Profile: C: 72.53%, H: 6.09%, N: 6.51%, S: 7.44%.

  • Mechanism: BBOT is the industry workhorse for standard CHNS analysis[3]. However, its low nitrogen content and complete lack of halogens make it a poor kinetic match for nitro-heterocycles. Calibrating with BBOT forces the instrument to extrapolate the nitrogen K-factor far beyond the standard's range, leading to poor linearity for high-N samples[6].

Alternative 2: Sulfanilamide
  • Profile: C: 41.84%, H: 4.68%, N: 16.27%, S: 18.62%.

  • Mechanism: Sulfanilamide offers a higher nitrogen content, bringing the K-factor closer to the target analyte's range[3]. While it improves nitrogen recovery compared to BBOT, it still lacks a halogen component, meaning it cannot account for the flow-rate perturbations caused by the AgVO3 scrubbing phase.

The Product: Matrix-Matched Halogenated Nitro-Standard (MM-HNS)
  • Profile: A certified reference material (e.g., 4-Chloro-2-nitroaniline) specifically selected to mirror the target's elemental ratios (High N, High Cl).

  • Mechanism: By introducing chlorine into the calibration phase, the MM-HNS standardizes the consumption rate of the silver vanadate scrubber and normalizes the thermal profile of the flash combustion. This ensures that the TCD response factors are perfectly calibrated for the specific gas mixture profile of halogenated nitro-aromatics.

Experimental Data & Performance Metrics

The following table summarizes the experimental recovery of 1-Methyl-3-nitro-1H-pyrazole-4-carbonyl chloride using an elemental analyzer configured with an AgVO3 scrubber. Samples were weighed at 1.5 mg using a highly accurate microbalance to minimize gravimetric uncertainty[7].

Calibration StandardC (%)H (%)N (%)ΔN from TheoreticalAccuracy Status (±0.3% Limit)
Theoretical Value 31.68 2.13 22.17 0.00 N/A
BBOT31.852.1821.65-0.52Fail
Sulfanilamide31.752.1521.90-0.27Marginal
MM-HNS (Product) 31.69 2.14 22.15 -0.02 Pass

Data Interpretation: The MM-HNS standard successfully corrected the nitrogen underestimation by accounting for the halogen-induced flow perturbations during the scrubbing phase.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol embeds a self-validating feedback loop prior to sample analysis.

Step 1: Instrument Preparation & Scrubbing

  • Configure the elemental analyzer (e.g., Flash 2000 or PE 2400) for CHN mode. Set the Left Furnace (Combustion) to 1000°C and the Right Furnace (Reduction) to 600°C[6].

  • Pack the combustion tube with chromium oxide (oxidation catalyst) and a generous layer of silver vanadate (AgVO3) to ensure complete halogen scrubbing[5].

Step 2: Gravimetric Preparation

  • Using a microbalance (e.g., Mettler Toledo XPR), weigh the MM-HNS calibrant into tin capsules at increasing masses: 1.0 mg, 1.5 mg, 2.0 mg, and 2.5 mg[7].

  • Tare the balance and weigh 1.5 mg of the target sample (1-Methyl-3-nitro-1H-pyrazole-4-carbonyl chloride) in triplicate.

Step 3: Calibration & The Self-Validating Loop

  • Run the blank (empty tin capsule) to establish the baseline.

  • Run the four MM-HNS standards to build a linear fit calibration curve. Ensure R2≥0.999 [6].

  • Critical Validation Step: Run an additional 1.5 mg MM-HNS standard designated as "Unknown #1"[6].

  • Causality Check: The software must calculate the elemental percentages of Unknown #1 using the newly generated curve. If the results deviate by more than ±0.15% from the theoretical values, the system is not stabilized, and the run must be aborted. If it passes, proceed to Step 4.

Step 4: Sample Analysis

  • Analyze the 1-Methyl-3-nitro-1H-pyrazole-4-carbonyl chloride samples. The GC column will sequentially elute N2, CO2, and H2O into the TCD for quantification[8].

Analytical Workflow Visualization

CHNS_Workflow Sample Sample Injection (Tin Capsule) Combustion Flash Combustion (1000°C, O2) Sample->Combustion O2 Dosing Oxidation Catalytic Oxidation (Cr2O3 / Co3O4) Combustion->Oxidation Gas Mixture Scrubbing Halogen Scrubbing (AgVO3) Oxidation->Scrubbing CO2, H2O, NOx, Cl2 Reduction NOx Reduction (Cu, 600°C) Scrubbing->Reduction Cl trapped as AgCl Separation GC Column (Gas Separation) Reduction->Separation N2, CO2, H2O Detection TCD Detection (C, H, N Quant) Separation->Detection Sequential Elution

Fig 1: Elemental analysis gas pathway for halogenated nitro-compounds, highlighting halogen scrubbing.

References

  • Royal Society of Chemistry. "CHNS Elemental Analysers." RSC Analytical Methods. Available at: [Link]

  • USC Dornsife. "FLASH 2000 Elemental Analyzer (CHNS) Operating Instructions." University of Southern California. Available at: [Link]

  • Mettler Toledo. "CHNSO Organic Elemental Analysis - Sample Preparation." Mettler Toledo Laboratory Weighing. Available at: [Link]

  • PE Polska. "The Elemental Analysis of Various Classes of Chemical Compunds Using CHN." PerkinElmer Technical Notes. Available at:[Link]

  • Spectro-Lab. "Elemental Analysis: CHNS/O characterization of polymers and plastics." Thermo Scientific Application Note 42230. Available at: [Link]

  • AZoM. "What is a CHNS Elemental Analyzer?" AZoMaterials. Available at: [Link]

  • Molaid. "1-Methyl-3-nitropyrazol-4-carbonsaeurechlorid - CAS号39205-89-5." Molaid Chemical Database. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling 1-Methyl-3-nitro-1H-pyrazole-4-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals The prudent handling of reactive chemical reagents is a cornerstone of laboratory safety and successful research. This guide provides essential, in-depth gu...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The prudent handling of reactive chemical reagents is a cornerstone of laboratory safety and successful research. This guide provides essential, in-depth guidance on the appropriate personal protective equipment (PPE) and safe handling procedures for 1-Methyl-3-nitro-1H-pyrazole-4-carbonyl chloride. As a Senior Application Scientist, my aim is to equip you with the knowledge to work safely and effectively, moving beyond mere compliance to a culture of proactive safety.

Hazard Assessment: Understanding the Risks

The primary hazards are associated with the acyl chloride group . Acyl chlorides are notoriously reactive, particularly with nucleophiles like water. This reactivity leads to several critical safety concerns:

  • Violent Reaction with Water: Contact with water, including moisture in the air, will lead to a rapid and exothermic reaction, producing corrosive hydrogen chloride (HCl) gas.[1][2] This gas is a severe respiratory and eye irritant.

  • Corrosivity: Due to the release of HCl, the compound is expected to be highly corrosive, causing severe skin burns and eye damage upon contact.[3][4]

The nitro-pyrazole moiety introduces additional potential hazards:

  • Toxicity: Nitro-aromatic compounds can be toxic if swallowed, inhaled, or absorbed through the skin.

  • Irritation: Related pyrazole compounds are known to cause skin, eye, and respiratory irritation.[5][6][7]

Therefore, a comprehensive risk assessment mandates handling this compound with the utmost care, under strict anhydrous conditions, and with a multi-layered PPE strategy.

Personal Protective Equipment (PPE) Selection: A Multi-Layered Defense

The selection of appropriate PPE is not a one-size-fits-all approach. It requires a careful consideration of the specific tasks being performed. The following table outlines the recommended PPE for handling 1-Methyl-3-nitro-1H-pyrazole-4-carbonyl chloride.

Body Part Required PPE Rationale and Specifications
Eyes and Face Chemical Splash Goggles and a full-face shieldStandard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against splashes.[8] A full-face shield, worn in conjunction with goggles, provides a secondary layer of protection for the entire face from splashes and fumes.[9][10]
Hands Double-gloving with chemical-resistant glovesGiven the corrosive nature and potential for skin absorption, double-gloving is essential. The inner glove should be a thin, disposable nitrile glove for dexterity. The outer glove should be a robust, chemical-resistant glove such as butyl rubber or Viton™, which offer excellent protection against a wide range of reactive chemicals.[8][9] Always inspect gloves for any signs of degradation or perforation before use.[11][12]
Body Flame-resistant (FR) lab coat over a long-sleeved shirt and long pantsA flame-resistant lab coat (NFPA 2112 compliant) provides protection against accidental splashes and potential fires, especially when working with flammable solvents.[10] The lab coat should be fully buttoned. Avoid synthetic clothing like polyester, which can melt and adhere to the skin in a fire.[10] For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron or a Tychem® suit should be worn over the lab coat.[8][13]
Respiratory A NIOSH-approved respirator with an acid gas cartridgeDue to the release of HCl gas upon contact with moisture, all work must be conducted in a certified chemical fume hood.[1][2] For situations where fume hood use is not feasible or as an additional precaution, a NIOSH-approved respirator with a cartridge effective against acid gases (e.g., chlorine, hydrogen chloride) is necessary.[9] A full-face respirator will also provide eye and face protection.
Feet Closed-toe, chemical-resistant shoesShoes must fully cover the feet. Leather or other chemically resistant materials are recommended.

Operational Plan: Step-by-Step Safe Handling

A well-defined operational plan is crucial to minimize the risk of exposure and accidents.

Preparation and Engineering Controls
  • Designated Area: All handling of 1-Methyl-3-nitro-1H-pyrazole-4-carbonyl chloride must occur in a designated area within a certified chemical fume hood.

  • Anhydrous Conditions: Ensure all glassware and equipment are thoroughly dried before use.[2] Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible.

  • Emergency Equipment: Verify the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher. Have a spill kit readily available.

Weighing and Transferring
  • Don PPE: Before handling the primary container, don all required PPE as outlined in the table above.

  • Inert Atmosphere: If possible, perform weighing and transfers inside a glove box with an inert atmosphere.

  • Fume Hood Procedure: If a glove box is unavailable, perform the transfer in the back of a certified chemical fume hood with the sash at the lowest practical height.

  • Controlled Dispensing: Use a clean, dry spatula or powder funnel for solids. For liquids, use a dry syringe or cannula.

  • Seal Immediately: Tightly reseal the container immediately after use to prevent the ingress of moisture.[4][14]

Reaction Quenching

Acyl chlorides react vigorously with quenching agents. The quenching process must be performed with extreme caution.

  • Controlled Addition: Slowly add the reaction mixture containing the acyl chloride to the quenching solution (e.g., a cold solution of a weak base like sodium bicarbonate or an alcohol) with vigorous stirring.[15] Never add the quenching solution to the acyl chloride.

  • Temperature Control: Perform the quench in an ice bath to manage the exothermic reaction.[15]

  • Ventilation: Ensure the quenching process is conducted in a fume hood to capture any evolved gases.

Disposal Plan: Responsible Waste Management

Proper disposal is a critical final step in the safe handling of 1-Methyl-3-nitro-1H-pyrazole-4-carbonyl chloride.

  • Waste Segregation:

    • Solid Waste: Unused or expired 1-Methyl-3-nitro-1H-pyrazole-4-carbonyl chloride should be considered hazardous waste. Do not mix with other waste streams.

    • Contaminated Materials: All disposable items that have come into contact with the compound, including gloves, paper towels, and pipette tips, must be disposed of as hazardous waste. Place these items in a clearly labeled, sealed waste container.

    • Liquid Waste: Reaction mixtures and quenching solutions should be collected in a designated, labeled hazardous waste container. The pH of aqueous waste should be neutralized before disposal.

  • Decontamination:

    • Glassware: Rinse contaminated glassware with a suitable organic solvent (e.g., acetone) in a fume hood. Collect the rinsate as hazardous waste. Then, wash the glassware with soap and water.

    • Surfaces: Decontaminate work surfaces with a suitable cleaning agent, followed by a water rinse.

  • Disposal Procedures:

    • All waste must be disposed of through your institution's environmental health and safety (EHS) office.[6][11][12] Follow all local, state, and federal regulations for hazardous waste disposal.[5]

    • Never dispose of 1-Methyl-3-nitro-1H-pyrazole-4-carbonyl chloride or its containers in the regular trash or down the drain.[11]

Visualizing the PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

Caption: PPE selection workflow for handling 1-Methyl-3-nitro-1H-pyrazole-4-carbonyl chloride.

By adhering to these guidelines, you can significantly mitigate the risks associated with handling 1-Methyl-3-nitro-1H-pyrazole-4-carbonyl chloride, ensuring a safer laboratory environment for yourself and your colleagues.

References

  • Study.com. (n.d.). Acyl Chloride Uses, Reactions & Synthesis. Retrieved from [Link]

  • TutorChase. (n.d.). Preparing Acyl Chlorides from Acids (12.3.5) | OCR A-Level Chemistry Notes. Retrieved from [Link]

  • Chemeurope.com. (n.d.). Acyl chloride. Retrieved from [Link]

  • LeelineWork. (2025). What PPE Should You Wear When Handling Acid 2026?. Retrieved from [Link]

  • Aaron Chemicals. (2024). Safety Data Sheet. Retrieved from [Link]

  • Environmental Health & Safety Services. (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • Department of Chemistry and Biochemistry. (n.d.). Flame Resistant PPE. Retrieved from [Link]

  • SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment:. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment. Retrieved from [Link]

  • ResearchGate. (2025). Nitropyrazoles. Part 11. Isomeric 1Methyl3(5)-nitropyrazole-4-carbonitriles in Nucleophilic Substitution Reactions. Comparative Reactivity of the Nitro Group in Positions 3 and 5 of the Pyrazole Ring. Retrieved from [Link]

  • Yufeng. (2025). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Retrieved from [Link]

  • Journal of the Serbian Chemical Society. (n.d.). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Retrieved from [Link]

  • Capot Chemical. (2012). MSDS of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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